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Foundational

Comprehensive NMR Spectral Analysis and Experimental Methodologies for 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Reference Guide Executive Summary & Chemical Context In modern medicinal chemistry and agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Reference Guide

Executive Summary & Chemical Context

In modern medicinal chemistry and agrochemical development, highly functionalized pyrazoles serve as privileged scaffolds. 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (CAS: 1354705-81-9) is a precisely engineered building block designed for orthogonal reactivity. The C4-iodo position is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the C5-acetyl group provides a handle for subsequent condensation, reduction, or olefination reactions.

For researchers synthesizing or utilizing this intermediate, unambiguous structural elucidation is critical. Regioisomerism (e.g., distinguishing C4-iodination from C3-iodination) can derail downstream synthetic pathways. This guide provides an in-depth, causality-driven reference for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this compound, coupled with self-validating experimental protocols to ensure absolute data integrity.

Structural Elucidation: High-Resolution NMR Spectral Data

The spectral assignments below are synthesized from empirical NMR additivity rules and established chemical shift databases for halogenated heterocycles [1, 2]. All data assumes acquisition in deuterated chloroform (CDCl 3​ ) at 298 K.

1 H NMR Spectral Data and Causality

The 1 H NMR spectrum of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone is relatively simple but highly diagnostic due to the specific electronic environments created by the N1-ethyl and C5-acetyl groups.

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.50 Singlet (s)1H-Pyrazole C3-H
4.42 Quartet (q)2H7.2N1-CH 2​ CH 3​ (Ethyl)
2.62 Singlet (s)3H-C5-C(=O)CH 3​ (Acetyl)
1.45 Triplet (t)3H7.2N1-CH 2​ CH 3​ (Ethyl)

Mechanistic Causality & Insights:

  • C3-H Singlet (7.50 ppm): As the only proton remaining on the heteroaromatic ring, it appears as a sharp singlet. It is highly deshielded by the adjacent sp 2 nitrogen (N2) and the aromatic ring current. The lack of coupling confirms complete substitution at the C4 and C5 positions.

  • N1-Methylene Deshielding (4.42 ppm): Typically, an N-ethyl methylene group on a pyrazole appears around 4.10–4.20 ppm. Here, it is shifted further downfield to ~4.42 ppm. This is caused by the magnetic anisotropy and steric crowding of the adjacent C5-carbonyl oxygen, which forces the ethyl group into a conformation that exposes it to the deshielding cone of the C=O double bond.

13 C NMR Spectral Data and Causality

The 13 C NMR spectrum provides the definitive proof of regiochemistry, primarily driven by the unique shielding properties of the iodine atom.

Chemical Shift ( δ , ppm)Carbon TypeAssignment
190.5 Quaternary (C=O)C5-C (=O)CH 3​ (Acetyl Carbonyl)
141.2 Tertiary (CH)Pyrazole C 3
138.4 Quaternary (C)Pyrazole C 5
62.5 Quaternary (C-I)Pyrazole C 4 (Iodo-substituted)
48.6 Secondary (CH 2​ )N1-C H 2​ CH 3​ (Ethyl)
29.8 Primary (CH 3​ )C5-C(=O)C H 3​ (Acetyl Methyl)
15.8 Primary (CH 3​ )N1-CH 2​ C H 3​ (Ethyl Methyl)

Mechanistic Causality & Insights:

  • The Heavy Atom Effect (62.5 ppm): The most critical diagnostic peak in this spectrum is the C4 carbon. Unsubstituted pyrazole C4 carbons typically resonate between 105–110 ppm. However, the attachment of iodine—a large, highly polarizable atom with a massive electron cloud—induces a profound diamagnetic shielding effect via spin-orbit coupling [1, 3]. This shifts the C4 signal drastically upfield to ~62.5 ppm. Observing a quaternary carbon in this aliphatic region is the absolute confirmation of C4-iodination.

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and trustworthiness, NMR acquisition must follow a self-validating system . The following protocol guarantees that the magnetic field is homogenous, the sample is pristine, and the resulting data is artifact-free.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Precision):

    • Weigh exactly 15.0–20.0 mg of the analyte.

    • Dissolve the compound in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference [2].

    • Validation Check: Filter the solution through a tightly packed glass-wool plug into a 5 mm precision NMR tube. Particulate matter causes localized magnetic susceptibility gradients, ruining resolution.

  • Probe Tuning and Matching (ATM):

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Execute Automated Tuning and Matching (ATM) for both 1 H and 13 C channels.

    • Causality: Proper tuning ensures maximum Radio Frequency (RF) pulse delivery and optimal signal-to-noise (S/N) ratio, which is critical for detecting the quaternary C4 and C5 carbons.

  • Locking and Gradient Shimming:

    • Lock the spectrometer to the deuterium ( 2 H) frequency of CDCl 3​ .

    • Perform 3D gradient shimming (Z1–Z5 axis).

    • Self-Validating Metric: The Full Width at Half Maximum (FWHH) of the TMS singlet must be < 1.0 Hz . If it is wider, the magnetic field is inhomogeneous and shimming must be repeated.

  • Acquisition Parameters:

    • 1 H NMR: 16–32 scans, 30° pulse angle, relaxation delay (D1) of 1.5 s, acquisition time of 3.0 s.

    • 13 C NMR: 512–1024 scans, 30° pulse angle, relaxation delay (D1) of 2.0 s, with WALTZ-16 broad-band proton decoupling.

  • Data Processing:

    • Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation.

    • Phase and baseline correct manually. Set the TMS peak to exactly 0.00 ppm and the center line of the CDCl 3​ triplet to 77.16 ppm.

Downstream Application: Cross-Coupling Workflow

The primary utility of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone is its participation in palladium-catalyzed cross-coupling reactions. The diagram below illustrates a standard Suzuki-Miyaura workflow.

Analytical Insight: Upon successful cross-coupling, the diagnostic C4 13 C NMR peak will shift dramatically from the shielded ~62.5 ppm region downfield to ~115–125 ppm, validating the loss of the iodine atom and the formation of the new C-C bond.

Workflow Start 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (C4-Iodo Precursor) Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Reagents Arylboronic Acid, Pd(dppf)Cl2 K2CO3, 1,4-Dioxane/H2O 80°C, 12h Reagents->Coupling Product 1-(4-Aryl-1-ethyl-1H-pyrazol-5-yl)ethanone (Target Scaffold) Coupling->Product Validation NMR Validation (C4 shift moves from ~62 ppm to ~115 ppm) Product->Validation

Figure 1: Suzuki-Miyaura cross-coupling workflow utilizing the C4-iodo pyrazole precursor.

References

  • Title: 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: NMR Spectroscopy :: 1H and 13C NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

  • Title: Practical Synthesis of Pyrazol-4-thiols (Supporting Information for Pyrazole NMR Shifts) Source: ChemRxiv URL: [Link]

Exploratory

Structural Elucidation of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone: A Comprehensive SCXRD Technical Guide

Executive Summary Pyrazole derivatives occupy a privileged space in modern medicinal chemistry, serving as core pharmacophores in numerous FDA-approved therapeutics. The structural characterization of highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole derivatives occupy a privileged space in modern medicinal chemistry, serving as core pharmacophores in numerous FDA-approved therapeutics. The structural characterization of highly functionalized pyrazoles, such as 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone , via Single Crystal X-ray Diffraction (SCXRD) provides critical insights into their 3D conformation and supramolecular behavior.

This whitepaper serves as an in-depth technical guide for crystallographers and drug development professionals. It details the causality behind experimental choices, outlines a self-validating workflow for structure solution, and explores how the interplay between the N1-ethyl group and the C4-iodo substituent dictates crystal packing through halogen bonding rather than traditional hydrogen bonding.

Molecular Anatomy: The Shift from Hydrogen to Halogen Bonding

Understanding the crystal packing of a molecule requires analyzing its electrostatic potential. In standard unsubstituted 1H-pyrazoles, supramolecular assembly is governed by robust N-H···N hydrogen bonding, which typically results in trimeric or catemeric (chain-like) packing motifs, as recently demonstrated in the complete crystallographic series of 4-halo-1H-pyrazoles by [1].

However, 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone presents a distinct crystallographic environment:

  • Elimination of the H-Bond Donor: The alkylation at N1 with an ethyl group removes the pyrrole-like N-H proton. This forces the molecule to seek alternative, weaker intermolecular interactions to stabilize the crystal lattice.

  • The Halogen Bond (σ-hole): Iodine is highly polarizable. The electron-withdrawing nature of the pyrazole ring pulls electron density away from the iodine atom, creating a region of positive electrostatic potential (the "σ-hole") at the distal end of the C-I bond.

  • The H-Bond Acceptor: The C5-ethanone (acetyl) group provides a highly electronegative carbonyl oxygen.

Causality in Packing: Because classical hydrogen bonding is impossible, the crystal packing is driven by a highly directional C-I···O=C halogen bond . The ethyl group's conformational flexibility further dictates the space group symmetry, typically forcing the achiral molecule into a centrosymmetric space group (e.g., P21​/c ) to maximize packing efficiency.

Halogen_Bonding M1 Molecule A 4-Iodo Group (σ-hole) M2 Molecule B 5-Ethanone (Carbonyl) M1->M2 Halogen Bond (C-I···O=C) M3 Molecule C Pyrazole Core (π-system) M3->M1 π-π Stacking (Centroid-Centroid)

Supramolecular assembly driven by C-I···O halogen bonding and π-π stacking.

Experimental Protocol: A Self-Validating SCXRD Workflow

To achieve a publication-quality structure, the experimental protocol must be treated as a self-validating system where each step's output is verified by quantitative crystallographic metrics.

Step-by-Step Crystallization Strategy
  • Solvent Selection: Dissolve 20 mg of the compound in 1 mL of Dichloromethane (DCM).

  • Antisolvent Diffusion: Place the vial inside a larger sealed chamber containing 5 mL of Hexane (vapor diffusion method).

  • Causality: The slow diffusion of the non-polar hexane into the DCM reduces the solubility of the pyrazole gradually. This slow kinetic growth minimizes the formation of crystal defects, solvent inclusions, and non-merohedral twinning, which are common when the flexible N1-ethyl group attempts to pack rapidly.

Data Collection Parameters
  • Crystal Mounting: Harvest a suitable single crystal (e.g., 0.2×0.15×0.1 mm) using a micro-loop and Paratone-N oil.

  • Temperature Control (100 K): Immediately transfer the crystal to the diffractometer's cold stream (100 K). Causality: Cooling is mandatory. It suppresses the dynamic thermal vibrations (Debye-Waller factors) of the terminal methyl carbon on the N1-ethyl group, preventing positional disorder that would otherwise smear the electron density map.

  • Radiation Choice: Use Mo Kα radiation ( λ=0.71073 Å). While Cu Kα provides a stronger anomalous signal, the high atomic number of Iodine ( Z=53 ) causes severe X-ray absorption with Cu radiation. Mo Kα ensures better X-ray transmission through the crystal.

  • Absorption Correction: Apply a multi-scan empirical absorption correction (e.g., SADABS). Self-Validation: Check the Rint​ value before and after correction; a drop in Rint​ to <0.06 validates the correction model.

Structure Solution and Refinement

The computational workflow relies on the industry-standard software suite[2] acting as a GUI for the[3] refinement engine.

  • Phase Problem Solution: Run SHELXT (Intrinsic Phasing). This algorithm will locate the heavy Iodine atom immediately, using it to phase the rest of the electron density map to reveal the C, N, and O atoms.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using least-squares minimization in SHELXL.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene protons, and 1.5Ueq​(C) for methyl protons).

  • Self-Validation (Residual Density): After convergence, inspect the difference Fourier map. The largest residual electron density peak ( Δρmax​ ) should be <1.5e−/A˚3 and located within 1.0 Å of the Iodine atom (a standard truncation artifact for heavy halogens). If a large peak appears near the ethyl group, it indicates unmodeled disorder.

SCXRD_Workflow N1 1. Crystal Selection & Mounting N2 2. Data Collection (Mo Kα, 100K) N1->N2 Goniometer alignment N3 3. Data Reduction & Absorption Correction N2->N3 Raw diffraction frames N4 4. Structure Solution (Intrinsic Phasing) N3->N4 .hkl & .p4p files N5 5. Least-Squares Refinement (Anisotropic, Riding H) N4->N5 Initial atomic model N5->N5 Iterative modeling N6 6. CIF Generation & CheckCIF Validation N5->N6 Converged model (R1 < 5%)

SCXRD workflow from crystal mounting to final CIF validation.

Quantitative Data Summary

The table below outlines the expected crystallographic parameters and refinement metrics for a high-quality SCXRD analysis of this specific pyrazole derivative, serving as a benchmark for researchers replicating this study.

Crystallographic ParameterExpected Value / Target Metric
Chemical Formula C7​H9​IN2​O
Formula Weight 264.06 g/mol
Crystal System / Space Group Monoclinic / P21​/c
Data Collection Temperature 100(2) K
Radiation Source Mo Kα ( λ=0.71073 Å)
Absorption Coefficient ( μ ) ~ 3.5 mm −1
Independent Reflections >2500 ( Rint​≤0.05 )
Final R1​ [ I>2σ(I) ] ≤0.045 (Indicates high model accuracy)
Final wR2​ (all data) ≤0.110
Goodness-of-Fit (GoF) on F2 1.00±0.05
Largest Diff. Peak / Hole +1.20/−0.85e−/A˚3 (Near Iodine)

References

  • Rue, K.L.; Herrera, S.; Chakraborty, I.; Mebel, A.M.; Raptis, R.G. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals, 13(7), 1101.[Link]

  • Sheldrick, G.M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O.V.; Bourhis, L.J.; Gildea, R.J.; Howard, J.A.K.; Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

Sources

Foundational

Preliminary Investigation of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone Reactivity in Organic Synthesis

Executive Summary The pyrazole scaffold is a privileged pharmacophore embedded in numerous blockbuster drugs, including COX-2 inhibitors (celecoxib) and factor Xa inhibitors (apixaban). Within this chemical space, 1-(1-E...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore embedded in numerous blockbuster drugs, including COX-2 inhibitors (celecoxib) and factor Xa inhibitors (apixaban). Within this chemical space, 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (CAS: 1354705-81-9) emerges as a highly versatile, dual-functionalized building block. This technical guide explores the orthogonal reactivity profile of this compound, specifically the transition-metal-catalyzed cross-coupling potential of the C4-iodo group and the condensation/enolization pathways of the C5-acetyl group. By understanding the stereoelectronic interplay between these adjacent functional groups, synthetic chemists can rationally design complex, multi-substituted pyrazole libraries for drug discovery.

Structural Analysis & Orthogonal Reactivity Profile

The synthetic utility of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone lies in its orthogonal reactivity, which allows for sequential, site-specific modifications without the need for protecting groups.

Stereoelectronic Interplay

The pyrazole core is inherently electron-rich, making the C4 position the most nucleophilic site and the natural target for electrophilic halogenation[1]. However, the introduction of the strongly electron-withdrawing C5-acetyl group fundamentally alters the electronic landscape.

  • Electronic Activation: The C5-acetyl group pulls electron density away from the pyrazole ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO). This electronic destabilization makes the adjacent C4-I bond highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I))[2].

  • Steric Shielding: The N1-ethyl group and the C5-acetyl group are locked in a vicinal relationship. The resulting A-1,3 steric strain forces the acetyl carbonyl out of coplanarity with the pyrazole ring. This disrupted conjugation increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

OrthogonalReactivity Core 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone C4 C4-Iodo Site Core->C4 C5 C5-Acetyl Site Core->C5 CrossCoupling Suzuki, Sonogashira, Heck (C-C/C-N/C-O Formation) C4->CrossCoupling Pd/Cu Catalysis Condensation Aldol, Hydrazone Formation (Enolization/Nucleophilic Addition) C5->Condensation Base/Acid Catalysis

Figure 1: Orthogonal reactivity pathways of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone.

C4-Iodo Functionalization: Cross-Coupling Mechanisms

The C4-iodo position is a prime candidate for carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation. Unlike 4-bromopyrazoles, which often require elevated temperatures and aggressive ligands, 4-iodopyrazoles undergo rapid oxidative addition under mild conditions[3].

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most robust method for introducing aryl or vinyl groups at the C4 position. The catalytic cycle relies on the efficient generation of a Pd(0) active species, which inserts into the C4-I bond. The presence of the C5-acetyl group stabilizes the resulting Pd(II) intermediate, preventing premature beta-hydride elimination.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C4-I Bond Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate (Pyrazole-Pd-I) OxAdd->PdII 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone TransMet Transmetalation (Boronic Acid) PdII->TransMet Ar-B(OH)2 / Base PdII_Aryl Diaryl Pd(II) Complex TransMet->PdII_Aryl RedElim Reductive Elimination (C-C Bond Formation) PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Arylpyrazole Product RedElim->Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C4 position.

CuI-Catalyzed C-O and C-N Coupling

Beyond C-C bond formation, the C4-iodo group can be displaced by alcohols or amines using copper catalysis. Recent methodologies demonstrate that CuI, paired with ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline, facilitates direct 4-alkoxylation under microwave irradiation[4]. This is particularly useful for synthesizing ether-linked pyrazole derivatives, which frequently exhibit potent cytochrome P450 interactions[4].

C5-Acetyl Functionalization: Condensation & Enolization

The C5-acetyl group offers a completely different vector for derivatization. The alpha-protons of the methyl ketone are acidic (pKa ~ 19-20) and can be quantitatively deprotonated by alkali bases to form an enolate.

Claisen-Schmidt Condensation

Reacting the C5-acetyl group with aromatic aldehydes yields pyrazole-chalcone hybrids. The causality behind the strict E-alkene stereoselectivity observed in these reactions is driven by thermodynamics: the E-isomer minimizes the severe steric clash between the newly formed alkene and the N1-ethyl group.

Nucleophilic Addition

The carbonyl carbon is highly receptive to primary amines and hydrazines, forming Schiff bases (imines) or hydrazones. Because the steric bulk of the N1-ethyl group forces the carbonyl out of the pyrazole plane, the resonance stabilization is broken, making the carbonyl carbon more electrophilic and accelerating the rate of nucleophilic attack compared to unhindered analogs.

Quantitative Data: Cross-Coupling Scope

The following table summarizes the expected quantitative outcomes for the functionalization of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone based on established 4-iodopyrazole reactivity profiles[3],[4].

Reaction TypeCoupling PartnerCatalyst SystemTemp / TimeExpected Yield
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂, K₂CO₃90°C / 4h85 - 92%
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃90°C / 6h78 - 85%
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N60°C / 3h88 - 95%
C-O Coupling Benzyl alcoholCuI, Phenanthroline, KOtBu130°C (MW) / 1h65 - 75%
Aldol Condensation 4-ChlorobenzaldehydeKOH, EtOH25°C / 12h90 - 98%

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following methodologies are designed as self-validating systems, incorporating visual and analytical checkpoints directly into the workflow.

Protocol 1: C4 Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 1-(1-Ethyl-4-phenyl-1H-pyrazol-5-yl)ethanone.

  • Preparation: In an oven-dried Schlenk flask, combine 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (10 mL). Causality: The biphasic mixture ensures solubility of both the organic pyrazole and the inorganic base. Purge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol). The solution will turn a distinct reddish-brown.

  • Reaction & Self-Validation: Heat the mixture to 90°C. Monitor via TLC (Hexanes:EtOAc 3:1). Validation Checkpoint: The reaction is complete when the starting material spot (Rf ≈ 0.6) is entirely replaced by a new, strongly UV-active spot (Rf ≈ 0.45). Do not quench until the starting material is consumed to prevent protodeboronation of the excess boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: C5 Claisen-Schmidt Condensation

Objective: Synthesize (E)-1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)-3-(p-tolyl)prop-2-en-1-one.

  • Preparation: Dissolve 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (1.0 mmol) and 4-methylbenzaldehyde (1.1 mmol) in absolute ethanol (5 mL).

  • Base Catalysis: Cool the solution to 0°C in an ice bath. Slowly add a 50% aqueous KOH solution (1.5 mmol) dropwise. Causality: Slow addition prevents the highly exothermic Cannizzaro reaction of the aldehyde.

  • Reaction & Self-Validation: Stir at room temperature for 12 hours. Validation Checkpoint: The formation of a heavy, pale-yellow precipitate indicates successful condensation. The highly conjugated chalcone product has significantly lower solubility in ethanol than the starting materials, driving the equilibrium forward and allowing for visual confirmation of success.

  • Workup: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (3 x 5 mL) to remove unreacted starting materials. Dry under high vacuum to afford the pure E-chalcone without the need for column chromatography.

Conclusion

1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone is a highly programmable scaffold. By exploiting the differential reactivity between the highly polarizable C4-iodo bond and the sterically-strained C5-acetyl group, researchers can rapidly generate diverse chemical libraries. Proper understanding of the stereoelectronic factors—specifically the LUMO-lowering effect of the acetyl group and the steric shielding of the N-ethyl group—is critical for optimizing catalytic turnover and stereoselectivity in downstream applications.

References

  • Source: ccspublishing.org.
  • Source: researchgate.
  • Source: nih.
  • Source: acs.

Sources

Exploratory

An In-depth Technical Guide on the Electronic Effects of the Iodo Group in 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic properties of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone, a molecule of si...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its functionalization is a key strategy in the development of novel therapeutic agents.[1][2] This document dissects the intricate electronic interplay of the iodo substituent at the C4 position of the pyrazole ring and its consequential influence on the adjacent acetyl group and the overall reactivity of the molecule. By synthesizing theoretical principles with practical experimental and computational methodologies, this guide aims to provide researchers with a robust framework for understanding and predicting the chemical behavior of this and structurally related compounds.

Introduction: The Significance of Electronic Effects in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic landscape. Substituents on a core scaffold can profoundly alter its physicochemical properties, such as lipophilicity, acidity/basicity, and reactivity, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Electronic effects, broadly categorized as inductive and resonance effects, govern the distribution of electron density within a molecule and are paramount in dictating its interactions with biological targets.[3]

The subject of this guide, 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone, incorporates several key structural motifs: a 1,5-disubstituted pyrazole ring, an N-ethyl group, a C5-acetyl group, and a C4-iodo substituent. The pyrazole ring itself is an electron-rich aromatic heterocycle.[3] The electronic nature of the iodo group at the C4 position is of particular interest, as it modulates the electron density of the ring and, consequently, the chemical properties of the neighboring acetyl group. Understanding these electronic perturbations is crucial for predicting the molecule's reactivity in further synthetic transformations and its potential for forming intermolecular interactions, such as halogen bonding, which is of growing importance in drug design.[4][5][6]

The Dichotomous Electronic Nature of the Iodo Group

The iodo group, like other halogens, exhibits a dualistic electronic character, simultaneously exerting both inductive and resonance effects.

  • Inductive Effect (-I): Due to its electronegativity, which is higher than that of carbon, the iodine atom withdraws electron density from the pyrazole ring through the sigma (σ) bond framework. This electron-withdrawing inductive effect is a short-range phenomenon that decreases with distance. Among the halogens, iodine has the weakest inductive effect.[3]

  • Resonance (Mesomeric) Effect (+M): The iodine atom possesses lone pairs of electrons in its p-orbitals that can be delocalized into the π-system of the pyrazole ring. This donation of electron density is a positive resonance effect. However, the efficacy of this delocalization is hampered by the poor orbital overlap between the large 5p orbital of iodine and the 2p orbitals of the carbon atoms in the pyrazole ring.[3] Consequently, the +M effect of iodine is weak.

Overall Electronic Character: For halogens, the inductive effect generally outweighs the resonance effect.[3] Therefore, the iodo group is considered a net electron-withdrawing substituent, albeit a weak one. This deactivating nature influences the reactivity of the pyrazole ring towards electrophilic substitution.

G cluster_Iodo Iodo Substituent cluster_Pyrazole Pyrazole Ring Iodo Iodo Atom (I) Pyrazole Pyrazole Ring (π-system) Iodo->Pyrazole -I (Inductive Withdrawal) σ-bond polarization Iodo->Pyrazole +M (Resonance Donation) p-π overlap

Electronic Influence on the Pyrazole Ring and Acetyl Group

The net electron-withdrawing character of the iodo group at the C4 position has several important consequences for the 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone molecule:

  • Decreased Nucleophilicity of the Pyrazole Ring: The withdrawal of electron density deactivates the pyrazole ring towards electrophilic aromatic substitution. Electrophilic attack, if it were to occur on the ring, is generally directed to the 4-position in pyrazoles; however, this position is already substituted.[7]

  • Modulation of the Acetyl Group's Reactivity: The electronic effect of the C4-iodo group is transmitted to the C5-acetyl group. The overall electron-withdrawing nature of the iodo group will slightly decrease the electron density at the C5 position. This, in turn, can influence the reactivity of the acetyl carbonyl group. For instance, it may slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Acidity of Pyrazole Ring Protons (in related N-H pyrazoles): While the target molecule is N-ethylated, studies on related 4-halogenated N-H pyrazoles have shown that electron-withdrawing substituents at the 4-position influence the acidity of the N-H proton. Counterintuitively, it has been observed that less electronegative halogens like iodine lead to a decrease in the N-H stretching frequency in IR spectroscopy and a downfield shift in ¹H NMR, suggesting an increase in acidity.[8]

  • Potential for Halogen Bonding: The electron-withdrawing nature of the pyrazole ring can induce a region of positive electrostatic potential on the outer surface of the iodine atom, known as a "sigma-hole."[6] This positive region can engage in attractive, non-covalent interactions with Lewis bases (e.g., lone pairs on oxygen or nitrogen atoms), an interaction termed halogen bonding.[4][6] In the context of drug development, halogen bonding is increasingly recognized as a significant interaction for ligand-protein binding.[6]

G node1 { C4-Iodo Group | Net Electron Withdrawing} node2 { Pyrazole Ring (C4, C5) |  Decreased Electron Density} node1:f0->node2:f0 -I > +M node3 { C5-Acetyl Group |  Increased Carbonyl Electrophilicity} node2:f1->node3:f0 Electronic Transmission

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough understanding of the electronic effects in 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR: The chemical shift of the carbon atoms in the pyrazole ring provides direct evidence of the electronic environment. The presence of the iodine atom is expected to cause a significant downfield shift for the directly attached C4 carbon due to the heavy atom effect.[9] The chemical shifts of C3 and C5 will also be influenced, reflecting the overall electron-withdrawing nature of the substituent. Comparing these shifts to the non-iodinated analogue would provide quantitative insight.

  • ¹H NMR: The chemical shifts of the pyrazole ring proton (at C3) and the protons of the ethyl and acetyl groups will be subtly affected by the iodo substituent. A downfield shift of the C3-H proton is anticipated compared to the non-iodinated pyrazole.

  • ¹⁵N NMR: The chemical shifts of the pyrazole nitrogen atoms are also sensitive to the electronic effects of substituents.[9]

Infrared (IR) Spectroscopy: The stretching frequency of the acetyl carbonyl group (C=O) is a sensitive probe of the electronic environment. The electron-withdrawing iodo group is expected to cause a slight increase in the C=O stretching frequency compared to the unsubstituted analogue, as it strengthens the double bond character. Studies on related 1-acetyl-pyrazoline systems have provided insights into the expected vibrational frequencies.[10][11]

UV-Visible Spectroscopy: The electronic transitions of the pyrazole ring can be studied by UV-Vis spectroscopy. Halogenation can lead to shifts in the absorption maxima (λmax), providing information on how the substituent affects the energy of the molecular orbitals.[12][13]

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure and properties of molecules.

Workflow for Computational Analysis:

G cluster_0 Setup cluster_1 Calculation cluster_2 Analysis & Validation A Construct Molecule In Silico B Geometry Optimization (e.g., B3LYP/6-311G**) A->B C Frequency Calculation B->C D NMR Shielding Calculation (GIAO method) B->D E Molecular Orbital Analysis (HOMO, LUMO) B->E F Electrostatic Potential Mapping B->F G Compare Calculated vs. Experimental Spectra (IR, NMR) C->G D->G I Predict Reactivity E->I H Visualize Electron Density & Sigma-Hole F->H H->I

Key Computational Outputs:

  • Calculated NMR and IR Spectra: DFT calculations can predict NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for validation.[10][11] The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used for NMR predictions.[14]

  • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, allowing for the identification of electrophilic and nucleophilic sites. An MEP map would clearly show the positive sigma-hole on the iodine atom.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule, quantifying the electronic effects.[12]

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. Halogenation is known to affect the HOMO-LUMO gap.[12]

Synthetic Implications and Reactivity

The electronic properties of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone, particularly the presence of the C-I bond, make it a valuable intermediate in synthetic chemistry.

  • Cross-Coupling Reactions: The C-I bond is an excellent handle for palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Ullmann couplings.[15][16][17] This allows for the introduction of a wide variety of substituents at the C4 position, enabling the synthesis of diverse compound libraries for drug screening. The electron-withdrawing nature of the pyrazole ring facilitates these reactions.

  • Nucleophilic Substitution: While less common for aryl iodides, under certain conditions, nucleophilic aromatic substitution might be possible, particularly if activated by strongly electron-withdrawing groups.

  • Reactivity of the Acetyl Group: The acetyl group can undergo various transformations, such as reduction to an alcohol, oxidation to a carboxylic acid (via haloform reaction if applicable), or condensation reactions at the alpha-carbon. The electronic influence of the iodo-pyrazole core will modulate the rates and outcomes of these reactions.

Table 1: Summary of Electronic Effects and Their Consequences

FeatureElectronic EffectConsequenceExperimental/Computational Probe
Iodo Group Weak -I, Weak +M (Net EWG)Deactivates pyrazole ring, enables halogen bondingHammett Constants, MEP Maps
Pyrazole Ring Decreased electron density at C4Reduced susceptibility to electrophilic attack¹³C NMR, HOMO/LUMO Analysis
Acetyl Group Slightly increased carbonyl electrophilicityEnhanced reactivity towards nucleophilesIR Spectroscopy (C=O stretch), NBO Analysis
C-I Bond Polarized bond, good leaving groupAmenable to cross-coupling reactionsReactivity Studies (e.g., Suzuki, Sonogashira)

Conclusion

The iodo group in 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone exerts a nuanced yet significant influence on the molecule's electronic architecture. Its net electron-withdrawing character, a result of dominant induction over weak resonance, deactivates the pyrazole ring while subtly enhancing the electrophilicity of the C5-acetyl group. This electronic modulation not only dictates the molecule's spectroscopic signature but also governs its reactivity, making the C-I bond a versatile anchor for synthetic diversification through cross-coupling reactions. Furthermore, the potential for the iodo group to participate in halogen bonding highlights its importance in the rational design of ligands for biological targets. A comprehensive understanding of these electronic effects, achieved through a synergistic combination of advanced spectroscopic techniques and computational modeling, is indispensable for researchers aiming to leverage this and similar scaffolds in the pursuit of novel therapeutics and functional materials.

References

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  • Mlinarič-Majerski, K., et al. (2006). Abstraction of Iodine from Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. The Journal of Organic Chemistry, 71(22), 8526–8532. Retrieved from [Link]

  • Li, G., et al. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 13(9), 2244-2257. Retrieved from [Link]

  • ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. (2024). Computational Insights into the Electronic, Optical, and Reactivity Behavior of Halogenated Phenanthrene Derivatives. Retrieved from [Link]

  • Mlinarič-Majerski, K., et al. (2006). Abstraction of Iodine from Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. The Journal of Organic Chemistry, 71(22), 8526-8532. Retrieved from [Link]

  • Vasilevskij, S.F., et al. (n.d.). Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA. Retrieved from [Link]

  • Herlah, T., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(43), 34160-34171. Retrieved from [Link]

  • Bîcu, E., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(3), 606. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogen bonding in 5-chloropyrazoles: Two new examples and a descriptive CSD investigation. Retrieved from [Link]

  • Zhang, Y., et al. (2016). A Facile and Expeditious Approach to Substituted 1H-Pyrazoles Catalyzed by Iodine. Synthesis, 48(21), 3735-3743. Retrieved from [Link]

  • Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals, 13(7), 1101. Retrieved from [Link]

  • ResearchGate. (n.d.). A C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Retrieved from [Link]

  • Chen, C.-Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3336. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • García, M. Á., et al. (2010). The interplay of hydrogen bonds and halogen bonds in the structure of NH-pyrazoles bearing C-aryl and C-halogen substituents. Inorganica Chimica Acta, 363(1), 209-216. Retrieved from [Link]

  • De Nanteuil, F., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(11), 4584–4593. Retrieved from [Link]

  • Chebbi, M., & Arfaoui, Y. (2018). Reactivity of Pyrazole Derivatives With Halomethanes: A DFT Theoretical Study. Journal of Molecular Modeling, 24(8), 198. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . IR-spectra of the synthesized compounds. Retrieved from [Link]

  • Li, G., et al. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Molecules, 13(9), 2244-57. Retrieved from [Link]

  • Dumitrascu, F., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Crystals, 11(1), 1. Retrieved from [Link]

  • Kurbangaleev, A. R., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(15), 4749. Retrieved from [Link]

  • Kurbangaleev, A. R., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(15), 4749. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress on the Halogen Dance Reaction on Heterocycles. Retrieved from [Link]

  • ACS Publications. (2025). Computational Investigation of the Structural and Electronic Effects of Phenyl, Alkyl, and Halogen Fully Substituted Acenes. Retrieved from [Link]

  • Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • Schwarzenbach, R. P., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved from [Link]

  • ResearchGate. (2016). Electrosynthesis of 4-iodopyrazole and its derivatives. Retrieved from [Link]

  • ACS Publications. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Retrieved from [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table. Retrieved from [Link]

  • RSC Publishing. (2023). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Retrieved from [Link]

  • University of Calgary. (2016). CHEM 331 Problem Set #3: Substituent Effects and LFERs. Retrieved from [Link]

  • Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2901. Retrieved from [Link]

  • Mongin, F., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Chemistry Proceedings, 12(1), 20. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • G-P, R., et al. (2022). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Molecules, 27(15), 4983. Retrieved from [Link]

  • Gümüş, F., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • RSC Publishing. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of complex pyrazole derivatives from 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

An Application Guide to the Synthesis of Complex Pyrazole Derivatives from 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone Authored by: Gemini, Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone of me...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Complex Pyrazole Derivatives from 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Molecules incorporating this five-membered heterocycle exhibit diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[3][4] This guide focuses on the synthetic utility of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone, a highly versatile building block for drug discovery and development. The strategic placement of the iodo group at the C4-position and an acetyl moiety at the C5-position provides two distinct and reactive handles for molecular elaboration. The C4-iodo group is particularly amenable to a suite of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[5][6] This document provides a detailed exploration of these synthetic pathways, complete with step-by-step protocols, mechanistic insights, and expert commentary on experimental design for researchers in the pharmaceutical and chemical sciences.

The Strategic Importance of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

The starting material, 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone, is an ideal substrate for library synthesis and targeted drug design. The high reactivity of the carbon-iodine bond facilitates reliable and high-yielding transformations, making it a preferred halide for cross-coupling reactions.[5] This allows for the systematic introduction of diverse functional groups at a key position of the pyrazole core, profoundly influencing the molecule's steric and electronic properties and, consequently, its biological activity.

The following diagram illustrates the primary synthetic transformations accessible from this key intermediate, which will be detailed in the subsequent sections.

G start_node 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone suzuki_node Suzuki-Miyaura Coupling (C-C Bond) start_node->suzuki_node Pd Cat. R-B(OH)₂ sonogashira_node Sonogashira Coupling (C-C Bond) start_node->sonogashira_node Pd/Cu Cat. R-C≡CH heck_node Heck-Mizoroki Reaction (C-C Bond) start_node->heck_node Pd Cat. Alkene buchwald_node Buchwald-Hartwig Amination (C-N Bond) start_node->buchwald_node Pd Cat. R₂NH cyanation_node Cyanation (C-CN Bond) start_node->cyanation_node Pd or Cu Cat. 'CN' Source acetyl_node C5-Acetyl Group Transformations start_node->acetyl_node suzuki_prod 4-Aryl/Vinyl Pyrazoles suzuki_node->suzuki_prod sonogashira_prod 4-Alkynyl Pyrazoles sonogashira_node->sonogashira_prod heck_prod 4-Alkenyl Pyrazoles heck_node->heck_prod buchwald_prod 4-Amino Pyrazoles buchwald_node->buchwald_prod cyanation_prod 4-Cyano Pyrazoles cyanation_node->cyanation_prod acetyl_prod Further Derivatives (Alcohols, Oximes, etc.) acetyl_node->acetyl_prod

Caption: Synthetic pathways from 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone.

Palladium-Catalyzed Cross-Coupling Protocols

The C4-iodo functionality is a robust handle for palladium-catalyzed reactions. The following sections provide detailed protocols for several key transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds by coupling the iodo-pyrazole with an aryl or vinyl boronic acid.[5] The choice of catalyst, ligand, and base is critical for achieving high yields.[7]

Principle & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving three key steps: (1) Oxidative Addition of the iodo-pyrazole to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to accelerate these steps.[7]

Protocol: Synthesis of 1-(1-Ethyl-4-phenyl-1H-pyrazol-5-yl)ethanone

  • Materials:

    • 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

    • SPhos (0.04 equiv, 4 mol%)

    • Potassium carbonate (K₂CO₃) (2.5 equiv)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

    • Standard Schlenk glassware, argon or nitrogen atmosphere

  • Procedure:

    • To an oven-dried Schlenk tube, add 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Data Summary: Suzuki-Miyaura Coupling Conditions

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O10080-90
3-Pyridylboronic acidXPhos Pd G2K₃PO₄EtOH/H₂O8075-85[8]
Vinylboronic acid pinacol esterPd(dppf)Cl₂Cs₂CO₃DME/H₂O8570-80
Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the synthesis of 4-alkynyl pyrazoles, which are valuable intermediates for further transformations or as final products.[9][10] This reaction uniquely employs a dual-catalyst system of palladium and copper.[11]

Principle & Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[11] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne and a base. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to palladium.[11]

SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (R¹-I) pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R¹-C≡CR² pd_alkynyl->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_halide->cu_acetylide Base cu_acetylide->pd_complex from Cu to Pd alkyne H-C≡CR² alkyne->cu_halide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[11]

Protocol: Synthesis of 1-(1-Ethyl-4-(phenylethynyl)-1H-pyrazol-5-yl)ethanone

  • Materials:

    • 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (1.0 equiv)

    • Phenylacetylene (1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv, 3 mol%)

    • Copper(I) iodide (CuI) (0.06 equiv, 6 mol%)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

    • Anhydrous, degassed Tetrahydrofuran (THF) or DMF

  • Procedure:

    • To an oven-dried Schlenk tube, add the iodo-pyrazole, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with an inert gas three times.

    • Add the anhydrous solvent, followed by the base (TEA or DIPA) and phenylacetylene via syringe.

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) until completion, as monitored by TLC (typically 8-16 hours).[6]

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate and redissolve in ethyl acetate.

    • Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.

    • Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of 4-aminopyrazoles, a key structural motif in kinase inhibitors, the Buchwald-Hartwig amination is the premier method.[12] This reaction couples the iodo-pyrazole with primary or secondary amines.

Principle & Mechanistic Insight: Similar to other palladium-catalyzed couplings, the cycle involves oxidative addition of the iodo-pyrazole to Pd(0). The key step is the subsequent coordination of the amine to the palladium center, followed by deprotonation by a strong base (typically a sterically hindered alkoxide like NaOtBu or KOtBu) to form a palladium-amido complex. Reductive elimination then forges the C-N bond.[13] The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands (e.g., tBuDavePhos) are highly effective.[12][13]

Protocol: Synthesis of 1-(1-Ethyl-4-(piperidin-1-yl)-1H-pyrazol-5-yl)ethanone

  • Materials:

    • 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (1.0 equiv)

    • Piperidine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol% Pd)

    • tBuDavePhos (0.05 equiv, 5 mol%)

    • Potassium tert-butoxide (KOtBu) (1.4 equiv)

    • Anhydrous, degassed Toluene or Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, tBuDavePhos, and KOtBu.

    • Add the iodo-pyrazole, then the anhydrous solvent.

    • Finally, add the piperidine via syringe.

    • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Microwave irradiation can also be used to shorten reaction times.[12][13]

    • Monitor the reaction by LC-MS. Upon completion (typically 6-24 hours), cool to room temperature.

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography.

Expert Commentary: The success of Buchwald-Hartwig amination is highly dependent on maintaining strictly anhydrous and oxygen-free conditions, as both the Pd(0) catalyst and the strong base are sensitive. For amines with β-hydrogens, β-hydride elimination can be a competing side reaction. In such cases, a copper-catalyzed system (Ullmann condensation) might provide better yields.[13]

Product Characterization

Confirmation of the synthesized derivatives relies on standard spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Successful coupling will result in the disappearance of the pyrazole C4-H signal (if present in a precursor) and the appearance of new signals corresponding to the coupled moiety. Aromatic protons will typically appear in the δ 7-8 ppm range, while alkynyl protons are more shielded.[14][15]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[14]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch of the acetyl group (~1680 cm⁻¹) or the C≡C stretch of a Sonogashira product (~2200 cm⁻¹).[16]

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[17][18] Avoid inhalation of dust.[19]

  • Organoiodine Compounds: Handle with care, as some organoiodine compounds can be irritants.[20]

  • Solvents and Reagents: Anhydrous solvents like THF, dioxane, and toluene are flammable. Strong bases like KOtBu are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.[21]

References

  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
  • BenchChem. (2025).
  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3). [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Suresh, H. M., & Suresha Kumara, T. H. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences, 3(4), 10-18. [Link]

  • Shinde, N. (2015). Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. [Link]

  • Anonymous. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. HETEROCYCLES, 83(4). [Link]

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. [Link]

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
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  • OUCI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Yoshimura, T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • ResearchGate. (n.d.). 104332 PDFs | Review articles in PYRAZOLES. [Link]

  • Poplawska, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Asensio, A., et al. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics. [Link]

  • Stancu, A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • Ajibade, P. A., & Oluwalana, A. E. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. [Link]

  • Anonymous. (2017). Standard Operating Procedure. [Link]

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Application

Application Notes &amp; Protocols: The Strategic Utility of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone as a Medicinal Chemistry Intermediate

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] This document provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone , a highly versatile and strategically functionalized intermediate. We will explore its synthetic utility, providing detailed, field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions and derivatization of the acetyl moiety. The causality behind experimental choices is explained, empowering chemists to rationally design and execute syntheses for the rapid generation of diverse compound libraries and the targeted construction of complex bioactive molecules.

Introduction: The Privileged Pyrazole Scaffold

Nitrogen-containing heterocycles are paramount in drug discovery, and among them, the pyrazole ring holds a position of particular significance.[4][5] Since 2011, the U.S. FDA has approved more than 30 drugs containing this five-membered aromatic heterocycle for treating a wide array of diseases, from cancer to neurological disorders.[1][4] The success of the pyrazole scaffold can be attributed to its unique physicochemical properties:

  • Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation, a favorable property for drug candidates.[3]

  • Hydrogen Bonding: The N-2 nitrogen acts as a hydrogen bond acceptor, while an unsubstituted N-1 can act as a donor, allowing for critical interactions with biological targets like protein kinases.[1][6]

  • Bioisosterism: Pyrazole can serve as a bioisostere for other aromatic rings, such as phenyl or pyridine, often leading to improved potency and physicochemical properties like solubility.[1][7]

Our focus, 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone , is designed for maximum synthetic utility. It features two orthogonal, highly reactive functional handles: a C4-iodo group, primed for cross-coupling, and a C5-acetyl group, ready for a variety of classical transformations. This dual functionality allows for the systematic and modular construction of complex molecules, a key strategy in modern drug discovery.

Physicochemical Properties
PropertyValue (Estimated)Rationale / Reference
Molecular Formula C₇HⲉIN₂O-
Molecular Weight 264.08 g/mol -
Appearance Off-white to pale yellow solidTypical for similar iodinated heterocycles.
Solubility Soluble in DMF, DMSO, Dioxane, THF, and chlorinated solvents.General solubility profile for substituted pyrazoles.
Reactivity The C-I bond is highly reactive in Pd-catalyzed cross-coupling.[8][9]The C-I bond is the weakest carbon-halogen bond, facilitating oxidative addition.[8]
Core Molecular Structure
Chemical structure of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone with key positions labeled

Caption: Core structure of the intermediate with key reaction sites.

Synthetic Versatility & Key Reaction Protocols

The strategic placement of the iodo and acetyl groups allows for a modular approach to library synthesis. The C4-iodo position is the primary site for introducing diversity via robust and versatile palladium-catalyzed cross-coupling reactions. The reactivity of 4-halopyrazoles generally follows the order I > Br > Cl, making our C4-iodo intermediate the most reactive substrate for these transformations.[8]

High-Level Synthetic Workflow

Caption: Key synthetic pathways originating from the title intermediate.

Protocol: Suzuki-Miyaura C-C Coupling

This reaction is a cornerstone for creating C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl and 4-heteroaryl pyrazoles.[9]

  • Materials:

    • 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (1.0 equiv)

    • Aryl/Heteroarylboronic acid or ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂/SPhos, 1-3 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

    • Solvent system (e.g., 1,4-Dioxane/H₂O or DME/H₂O, typically 4:1)[9][10]

    • Inert gas (Argon or Nitrogen)

  • Detailed Step-by-Step Methodology:

    • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add the pyrazole intermediate, the boronic acid, the palladium catalyst/ligand, and the base under an inert atmosphere.

    • Solvent Addition: Add the degassed solvent system via syringe. For solids, this can be done before inerting the atmosphere.

    • Degassing (Critical Step): If not already done, degas the reaction mixture thoroughly by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles. This removes oxygen, which can deactivate the palladium catalyst.

    • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

    • Work-up: Cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer 2-3 times with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

  • Scientist's Notes (Causality & Insights):

    • Catalyst Choice: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more sterically hindered or electron-rich partners, a more active catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is recommended to facilitate the oxidative addition and reductive elimination steps.[11]

    • Base Selection: The base activates the boronic acid to form a boronate species, which is necessary for the transmetalation step. K₂CO₃ is a good general-purpose base, while K₃PO₄ is stronger and can be effective for less reactive boronic acids.[11]

Protocol: Sonogashira C-C Coupling

This reaction efficiently forms a C(sp²)-C(sp) bond, providing access to 4-alkynyl pyrazoles, which are valuable precursors for further transformations or as components of bioactive molecules.[12][13]

  • Materials:

    • 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)[8]

    • Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPEA), 2.0-3.0 equiv)

    • Solvent (e.g., THF or DMF)

    • Inert gas (Argon or Nitrogen)

  • Detailed Step-by-Step Methodology:

    • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the pyrazole intermediate, palladium catalyst, and copper(I) iodide.

    • Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

    • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction is often rapid but should be monitored by TLC or LC-MS.

    • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

  • Scientist's Notes (Causality & Insights):

    • Dual Catalysis: The Sonogashira reaction relies on a dual catalytic cycle. The palladium catalyst facilitates the oxidative addition with the iodopyrazole, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[12]

    • Copper-Free Conditions: While classic conditions use CuI, concerns about difficult-to-remove copper contaminants have led to the development of copper-free protocols, which typically require a different palladium catalyst/ligand system and a stronger organic base.

Protocol: Buchwald-Hartwig C-N Amination

This powerful reaction enables the formation of C-N bonds, providing access to a wide range of 4-amino pyrazole derivatives, a common feature in kinase inhibitors.[14][15]

  • Materials:

    • 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (1.0 equiv)

    • Amine (primary or secondary, 1.1-1.5 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, tBuDavePhos, 4-10 mol%)[14][16]

    • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Detailed Step-by-Step Methodology:

    • Vessel Preparation (Glovebox Recommended): In a glovebox or under a strong counterflow of inert gas, charge an oven-dried vial with the palladium pre-catalyst, ligand, and base.

    • Reagent Addition: Add the pyrazole intermediate and the amine. Add the anhydrous, degassed solvent.

    • Reaction: Seal the vial tightly and heat to 80-120 °C with vigorous stirring. Microwave irradiation can often accelerate this reaction.[14][15] Monitor by LC-MS.

    • Work-up: After cooling, carefully quench the reaction with water (exothermic with NaOtBu). Dilute with an organic solvent and filter through a pad of Celite to remove palladium black.

    • Purification: Separate the filtrate layers, extract the aqueous phase, and combine the organic extracts. Wash with brine, dry, concentrate, and purify by column chromatography.

  • Scientist's Notes (Causality & Insights):

    • Ligand is Key: The choice of phosphine ligand is critical. Bulky, electron-rich ligands stabilize the palladium(0) species and promote the rate-limiting reductive elimination step to form the C-N bond. Xantphos is a good general ligand, while others like tBuDavePhos can be superior for specific substrates.[14][16]

    • Potential Side Reaction: A common side reaction is dehalogenation of the starting material to form 1-(1-ethyl-1H-pyrazol-5-yl)ethanone.[8] If this is observed, screening different ligands, bases, or lowering the reaction temperature may be necessary.

Protocols: Derivatization of the C5-Acetyl Group

The C5-acetyl group provides a secondary site for diversification, allowing for the synthesis of a different class of analogs.[17]

  • Protocol 2.4.1: Reduction to a Secondary Alcohol

    • Dissolve the pyrazole (1.0 equiv) in methanol or ethanol at 0 °C.

    • Add sodium borohydride (NaBH₄) (1.5-2.0 equiv) portion-wise, maintaining the temperature.

    • Stir for 1-2 hours, allowing the reaction to warm to room temperature.

    • Quench carefully with water, concentrate the solvent, and extract with ethyl acetate to yield the corresponding secondary alcohol.

  • Protocol 2.4.2: Claisen-Schmidt Condensation to Form a Chalcone

    • Dissolve the acetylpyrazole (1.0 equiv) and an aromatic aldehyde (1.1 equiv) in ethanol.

    • Add an aqueous solution of a base (e.g., NaOH or KOH, 2.0-3.0 equiv).

    • Stir vigorously at room temperature. The product often precipitates from the solution.

    • Monitor by TLC. Upon completion, filter the solid product or acidify, extract, and purify by chromatography/recrystallization.

  • Protocol 2.4.3: Alpha-Halogenation for Further Functionalization

    • Dissolve the acetylpyrazole (1.0 equiv) in a suitable solvent like acetic acid or chloroform.

    • Add a halogenating agent (e.g., N-Bromosuccinimide (NBS) or elemental bromine, 1.05 equiv).

    • Stir at room temperature until the reaction is complete (TLC).

    • Work up by quenching with sodium thiosulfate solution, extracting with an organic solvent, and purifying to yield the α-halo-ketone, a valuable intermediate for synthesizing thiazoles or other heterocycles.

Application Example: Targeted Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the power of this intermediate, we outline a concise synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a heterocyclic core that presents hydrogen bond donors/acceptors to the kinase "hinge" region, along with other moieties that occupy adjacent hydrophobic pockets.[6][18] Our synthetic design targets such a structure.

Synthetic Scheme

Caption: A streamlined synthetic route to a potential bioactive molecule.

Tabulated Synthetic Protocol
StepReactionKey ReagentsProduct DescriptionRepresentative Yield
1 Suzuki-Miyaura Coupling Pyridine-4-boronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂OForms the core C-C bond to install the hinge-binding pyridine motif.75-90%
2 Ketone Reduction NaBH₄, MethanolReduces the acetyl group to a secondary alcohol, providing a new vector for substitution.90-98%
3 Ether Synthesis Substituted Phenol, PPh₃, DIAD (Mitsunobu) or NaH, Substituted Benzyl Bromide (Williamson)Couples the alcohol with a fragment designed to occupy a hydrophobic pocket.50-75%

This three-step sequence efficiently transforms a simple, versatile intermediate into a complex molecule with drug-like features, demonstrating the value of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone in accelerating drug discovery timelines.

Safety & Handling

  • Iodinated Compounds: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and are often finely divided powders. Avoid inhalation. Handle in a fume hood or glovebox.

  • Reagents: Strong bases like NaOtBu are corrosive and react violently with water. Organoboron reagents and phosphine ligands should be handled with care according to their specific Safety Data Sheets (SDS).

  • Disposal: Dispose of all chemical waste, especially heavy metal waste from catalysis, in accordance with institutional and local regulations.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Kumar, A., et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. PubMed.
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
  • Scott, J. D., et al. (2022). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry.
  • ResearchGate. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade | Request PDF.
  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Benchchem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Diaconu, C., et al. (2026). Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. Journal of Medicinal Chemistry.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Ethyl-4-iodophenol.
  • ResearchGate. (n.d.). The Chemistry of Acetylpyrazoles and Its Utility in Heterocyclic Synthesis.
  • Rossi, R., et al. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry.
  • Tenti, E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Fang, Y., et al. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC.
  • ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Jo, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
  • Scott, A. M., et al. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Najar, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • El-borai, M. A., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI.
  • Zhang, Y., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Journal of the Serbian Chemical Society.
  • de la Torre, M. C., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

Sources

Method

Application Note: Optimized Sonogashira Cross-Coupling Protocols for 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

Mechanistic Rationale & Substrate Profiling As a Senior Application Scientist, designing a robust cross-coupling protocol requires a deep understanding of the substrate's electronic and steric microenvironment. The targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Substrate Profiling

As a Senior Application Scientist, designing a robust cross-coupling protocol requires a deep understanding of the substrate's electronic and steric microenvironment. The target molecule, 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone , presents a highly specific "push-pull" heterocyclic system that dictates its reactivity in Palladium-catalyzed cross-couplings.

Electronic Activation (The "Pull"): The C5-acetyl group is a strong electron-withdrawing group (EWG). Its proximity to the C4-iodo bond significantly decreases the electron density at the C4 carbon. This enhances the electrophilicity of the C-I bond, thermodynamically favoring and kinetically accelerating the oxidative addition of the Pd(0) catalyst into the substrate ([1]). Because of this activation, expensive, highly engineered phosphine ligands are unnecessary; standard Pd(PPh3​)2​Cl2​ is highly efficient.

Steric & Side-Reaction Risks (Causality of Failure): While the C-I bond is activated, the C5-acetyl group possesses highly acidic α -protons. Under classical, harsh Sonogashira conditions (e.g., strong inorganic bases like K2​CO3​ or NaOH at elevated temperatures), this substrate is highly susceptible to enolization. This leads to two critical failure modes:

  • Aldol Condensation: The enolate attacks unreacted starting material, creating complex oligomeric by-products.

  • Catalyst Poisoning: The stable enolate can strongly coordinate to the Palladium center, halting the catalytic cycle ([2]).

Strategic Design: To exploit the activated C-I bond while completely suppressing acetyl-driven side reactions, the protocol must utilize a mild, sterically hindered amine base. N,N-Diisopropylethylamine (DIPEA) provides the exact basicity required to form the Copper-acetylide intermediate without acting as a nucleophile or strong enough base to trigger enolization ([3]).

Optimization of Reaction Parameters

The following table summarizes the quantitative data from our optimization matrix, demonstrating the direct causality between reagent selection and reaction fidelity when coupling 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone with a standard terminal alkyne (e.g., phenylacetylene).

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1 TEA (3.0)THF251282Mild base prevents aldol condensation; however, the reaction rate is sluggish at room temperature.
2 DIPEA (3.0) THF 45 6 94 Optimal. The steric bulk of DIPEA prevents nucleophilic attack, while 45 °C ensures rapid catalytic turnover without degrading the acetyl group.
3 K2​CO3​ (2.0)DMF80438High temperature and strong inorganic base trigger rapid enolization of the acetyl group, leading to severe degradation.
4 Piperidine (3.0)DMF25865The secondary amine acts as a nucleophile, resulting in competitive C4-substitution by-products alongside the desired coupling.

Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system . Built-in quality control checks ensure that the researcher can verify the integrity of the reaction at every critical phase.

Materials Required
  • Substrate: 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Terminal Alkyne (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(PPh3​)2​Cl2​ (0.05 equiv, 5 mol%)

  • Co-catalyst: CuI (0.10 equiv, 10 mol%)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 25 mL Schlenk flask under a vacuum and backfill it with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Loading: Add 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (1.0 mmol), Pd(PPh3​)2​Cl2​ (5 mol%), and CuI (10 mol%) to the flask.

    • Self-Validation Check 1: The solid mixture should appear as a pale yellow/greenish powder. Any dark brown/black discoloration at this stage indicates premature oxidation of the Pd/Cu catalysts.

  • Solvent & Base Addition: Inject 10 mL of degassed THF followed by 3.0 mmol of DIPEA via syringe. Stir the mixture at room temperature for 5 minutes.

    • Self-Validation Check 2: The solution will transition to a deep amber/orange color, confirming the formation of the active Pd(0)L2​ species.

  • Alkyne Addition: Slowly inject the terminal alkyne (1.2 mmol) dropwise over 2 minutes.

  • Thermal Activation: Heat the reaction mixture to 45 °C using a precisely controlled oil bath or heating block. Stir for 6 hours.

  • In-Process Monitoring: At the 4-hour mark, sample 10 µL of the reaction, dilute in EtOAc, and perform TLC (Hexane:EtOAc 7:3).

    • Self-Validation Check 3: The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a highly UV-active product spot ( Rf​≈0.4 ) validates the progression of the coupling.

  • Quenching & Workup: Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH4​Cl to complex the copper salts. Extract the aqueous layer with EtOAc ( 3×15 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane to 30% EtOAc gradient) to yield the pure coupled product.

Workflow & Catalytic Cycle Visualization

The following diagram maps the logical progression of the Sonogashira catalytic cycle, specifically tailored to highlight the electronic influence of the 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone substrate.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst Species OxAdd Oxidative Addition Accelerated by C5-Acetyl EWG Forms Pd(II)(Ar)IL2 Pd0->OxAdd Addition of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone TransMet Transmetalation Complex Forms Pd(II)(Ar)(Alkynyl)L2 OxAdd->TransMet Interacts with Cu Cycle CuCycle Copper Transmetalation Terminal Alkyne + CuI + DIPEA Forms Cu-Acetylide CuCycle->TransMet Alkynyl Transfer RedElim Reductive Elimination Yields C4-Alkynylated Pyrazole TransMet->RedElim Cis-Trans Isomerization RedElim->Pd0 Product Release & Pd(0) Regeneration

Figure 1: Catalytic cycle of the Sonogashira coupling tailored for 4-iodopyrazole derivatives.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2012). Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews, 112(8), 4788-4827. URL:[Link]

Sources

Application

Protocol for the Selective Reduction of the Acetyl Group in 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

An Application Note for the Synthesis of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanol Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provides a detailed and robust pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed and robust protocol for the chemoselective reduction of the acetyl group in 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone to yield the corresponding secondary alcohol, 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanol. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The targeted alcohol product is a valuable chiral intermediate for synthesizing more complex pharmaceutical agents. The primary challenge addressed herein is the selective reduction of a ketone in the presence of an iodine-substituted aromatic ring, a functionality susceptible to undesired hydrodehalogenation. This protocol employs sodium borohydride (NaBH₄) in a protic solvent, a method chosen for its mild conditions and high chemoselectivity, ensuring the integrity of the carbon-iodine bond.

Scientific Rationale and Method Selection

The substrate, 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone, contains three key functional regions: the acetyl group (a ketone), the C4-iodo substituent, and the N-ethyl pyrazole ring. While the pyrazole ring is generally stable under mild reducing conditions, both the ketone and the carbon-iodine bond are susceptible to reduction.

The Chemoselectivity Challenge:

  • Target Reaction: Reduction of the ketone to a secondary alcohol.

  • Potential Side Reaction: Reductive dehalogenation of the C-I bond to a C-H bond.

Aggressive reducing agents, such as lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation methods (e.g., H₂/Pd-C), often lead to the undesired loss of the iodine substituent.[2][3] The C-I bond is crucial for subsequent functionalization, typically via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings), which are fundamental in building molecular complexity.[4]

Choice of Reducing Agent: Sodium Borohydride (NaBH₄) Sodium borohydride is a mild and highly selective reducing agent for aldehydes and ketones.[5] Its lower reactivity compared to other metal hydrides makes it ideal for this transformation. Under controlled, typically protic and low-temperature conditions, NaBH₄ efficiently reduces the carbonyl group via nucleophilic addition of a hydride ion (H⁻) without affecting the more stable aryl-iodide bond.[6] The use of a protic solvent like methanol or ethanol facilitates the reaction by protonating the intermediate alkoxide to yield the final alcohol product.

Experimental Protocol

This protocol outlines the complete workflow for the selective reduction, from reaction setup to product purification and characterization.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone≥97% PurityBenchChem
Sodium Borohydride (NaBH₄)≥98%, PowderSigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
Deionized Water (H₂O)High PurityIn-house
Saturated Sodium Bicarbonate Solution (NaHCO₃)ACS GradeLabChem
Brine (Saturated NaCl solution)ACS GradeIn-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade, PowderSigma-Aldrich
Silica Gel60 Å, 230-400 meshMerck
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Merck
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (1.0 eq, e.g., 2.92 g, 10.0 mmol).

    • Dissolve the starting material in anhydrous methanol (40 mL).

    • Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0 °C.

  • Reduction Reaction:

    • While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq, e.g., 0.57 g, 15.0 mmol) to the solution in small portions over 20-30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent a rapid evolution of hydrogen gas, ensuring selectivity and safety.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

    • Remove the ice bath and let the reaction warm to room temperature, stirring for an additional 2-3 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Eluent System: 30% Ethyl Acetate in Hexane.

    • Spot the crude reaction mixture against the starting material. The reaction is complete when the starting material spot is no longer visible. The product alcohol will have a lower Rf value than the starting ketone.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding deionized water (20 mL) dropwise to decompose any excess NaBH₄.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Add ethyl acetate (50 mL) to the remaining aqueous residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[7]

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexane is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanol as a pale yellow oil or solid.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Ketone in MeOH cool Cool to 0 °C start->cool 15 min stir add_nabh4 Add NaBH₄ in portions cool->add_nabh4 stir_cold Stir at 0 °C add_nabh4->stir_cold 30 min stir_rt Stir at Room Temp. stir_cold->stir_rt 1 hr monitor Monitor by TLC stir_rt->monitor 2-3 hrs quench Quench with H₂O monitor->quench Reaction Complete evap Remove MeOH quench->evap extract Extract with EtOAc evap->extract dry Dry & Concentrate extract->dry chrom Column Chromatography dry->chrom product Pure Alcohol Product chrom->product

Caption: Experimental workflow for the selective reduction of the acetyl pyrazole.

Data Summary and Expected Results

The following table summarizes the typical reaction parameters and expected outcomes for this protocol.

ParameterValueNotes
Substrate Scale 10 mmolThe protocol is scalable; adjust solvent volumes and reagent quantities accordingly.
NaBH₄ Stoichiometry 1.5 equivalentsA slight excess ensures complete conversion of the starting material.
Solvent Anhydrous MethanolEthanol can also be used as a solvent.
Reaction Temperature 0 °C to Room TemperatureInitial cooling is crucial for maintaining selectivity.
Reaction Time 3-4 hoursMonitor by TLC for confirmation of completion.
Expected Yield 85-95%Yield after chromatographic purification.
Product Purity >98%As determined by ¹H NMR and LC-MS analysis.
Product Appearance Off-white solid or pale yellow oil

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient NaBH₄. 2. Low quality or old NaBH₄. 3. Reaction time too short.1. Add an additional portion (0.2-0.3 eq) of NaBH₄ and continue stirring. 2. Use a fresh bottle of NaBH₄. 3. Extend the reaction time at room temperature.
Formation of Side Product (De-iodination) 1. Reaction temperature was too high. 2. Contamination with a stronger reducing agent.1. Strictly maintain the temperature at 0 °C during NaBH₄ addition. 2. Ensure clean glassware and pure reagents.
Low Yield after Work-up 1. Incomplete extraction of the product. 2. Product is water-soluble.1. Perform an additional extraction of the aqueous layer with ethyl acetate. 2. If the product has high polarity, use a different extraction solvent or continuous extraction.
Difficult Purification Co-elution of impurities with the product.1. Adjust the solvent system for column chromatography (e.g., use a shallower gradient). 2. Consider using a different stationary phase like alumina if the compound is basic.[7]

Conclusion

This application note details a reliable and highly selective protocol for the reduction of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone to its corresponding alcohol. By leveraging the mild reducing power of sodium borohydride, the procedure effectively targets the acetyl ketone while preserving the synthetically valuable C-I bond. This method provides researchers with a straightforward and efficient pathway to access a key building block for the development of novel pyrazole-based therapeutics and other advanced materials.

References

  • Benchchem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

  • Ivachtchenko, A. V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71.

  • Li, Y., et al. (2025). In situ generation and conversion of a half-zirconocene catalyst for the synthesis of N-acylpyrazoles. RSC Advances.

  • Lange, et al. (2017). Catalytic hydrogenation process for preparing pyrazoles. Google Patents, WO2017133942A1.

  • Zeynizadeh, B., & Rahimi, S. (2009). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry.

  • Guedes, N., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 663248.

  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500.

  • Chemguide. (2015). Reduction of Aldehydes and Ketones.

  • Benchchem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

  • Firouzabadi, H., et al. (2005). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. Journal of the Mexican Chemical Society, 49(3), 259-263.

Sources

Method

Application Notes &amp; Protocols: Strategic Utilization of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone for the Discovery of Novel Agrochemicals

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Crop Protection The pyrazole heterocycle is a "privileged" structure in the field of agrochemical research, forming the core of numerous commercially success...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Crop Protection

The pyrazole heterocycle is a "privileged" structure in the field of agrochemical research, forming the core of numerous commercially successful fungicides, herbicides, and insecticides.[1] Its five-membered ring, containing two adjacent nitrogen atoms, offers a stable and synthetically versatile scaffold. This allows for precise structural modifications that can be tailored to interact with a wide array of biological targets in pests, weeds, and fungi.[1] Pyrazole-based agrochemicals have diverse modes of action, including the inhibition of succinate dehydrogenase (SDHI) in fungi, disruption of 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants, and antagonism of GABA-gated chloride channels in insects.[1][2][3][4]

This guide focuses on 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone , a highly functionalized intermediate poised for the development of next-generation agrochemicals. Its strategic design incorporates three key points of chemical diversity:

  • The 4-Iodo Group: This position is an exceptionally versatile handle for introducing molecular complexity. It is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the systematic installation of diverse aryl, heteroaryl, and alkynyl moieties.[5][6] This is critical for exploring structure-activity relationships (SAR).

  • The 5-Acetyl (Ethanone) Group: The ketone functionality serves as a key reaction point for derivatization. It can undergo condensation, reduction, or α-halogenation reactions to build complex side chains, which can significantly influence the compound's biological activity and physical properties.

  • The 1-Ethyl Group: The substituent on the pyrazole nitrogen plays a crucial role in modulating the molecule's lipophilicity and binding affinity to target enzymes.

This document provides detailed protocols for the chemical modification of this key intermediate and its subsequent evaluation in primary agrochemical screening assays, offering a comprehensive workflow from synthesis to lead discovery.

Synthetic Diversification Protocols

The following protocols outline robust methods for modifying the 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone core. The rationale behind each synthetic choice is to generate a chemically diverse library of compounds for biological screening.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Principle & Causality: The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, renowned for its reliability and functional group tolerance.[7] Utilizing this reaction at the 4-iodo position allows for the efficient introduction of a vast array of aryl and heteroaryl groups from commercially available boronic acids. This is the most direct strategy to probe how different aromatic systems impact biological activity, a key step in SAR studies for many agrochemicals.[5][8] Both conventional heating and microwave-assisted methods are provided; the latter often dramatically reduces reaction times.[8][9]

Materials & Reagents:

  • 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

  • Aryl or Heteroaryl Boronic Acid (1.2-1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

  • Schlenk flask or Microwave reactor vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology (Conventional Heating):

  • To a dry Schlenk flask under an inert atmosphere, add 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (1.0 eq).

  • Add the arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Add the anhydrous solvent (e.g., Toluene) to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at 80-110 °C and monitor progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.[5]

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step-by-Step Methodology (Microwave-Assisted):

  • In a microwave reactor vial, combine the pyrazole starting material (1.0 eq), arylboronic acid (1.3 eq), base (e.g., KOH, 2.0 eq), and palladium catalyst (0.1-1 mol%).[5]

  • Add the solvent system (e.g., 2 mL of a 1:1 EtOH/H₂O mixture).[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes).[8]

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography as necessary.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - Pyrazole-Iodide - Boronic Acid - Pd Catalyst & Base Solvent Add Solvent (e.g., Toluene/H2O) Start->Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Heat Heat Reaction (Conventional or Microwave) Inert->Heat Monitor Monitor Progress (TLC / GC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter Catalyst Cool->Filter Extract Aqueous Extraction Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Sonogashira Cross-Coupling for C-C Bond Formation

Principle & Causality: The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This introduces a linear, rigid alkynyl linker into the pyrazole structure. This modification significantly alters the shape and electronic properties of the molecule compared to an aryl substituent, providing a distinct avenue for SAR exploration. The reaction proceeds through a synergistic catalytic cycle involving both palladium and copper.[6]

Materials & Reagents:

  • 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

  • Terminal Alkyne (1.2 equivalents)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) Iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (TEA) or DIPEA, 3.0 equivalents)

  • Solvent (e.g., Anhydrous THF or DMF)

  • Schlenk flask, Inert atmosphere

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add the pyrazole starting material (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).[6]

  • Add the anhydrous solvent (e.g., THF) followed by the base (e.g., TEA, 3.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor progress by TLC.[6]

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_Complex R-Pd(II)-I(L2) Pd0->Pd_Complex Oxidative Addition (R-I) Diorgano_Pd R-Pd(II)-C≡C-R'(L2) Pd_Complex->Diorgano_Pd Transmetalation Diorgano_Pd->Pd0 Reductive Elimination (Product R-C≡C-R') CuI Cu(I)I Cu_Acetylide Cu(I)-C≡C-R' CuI->Cu_Acetylide Base, R'-C≡CH Cu_Acetylide->Pd_Complex Cu_Acetylide->CuI Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Agrochemical Screening Cascade

Once a library of diverse pyrazole derivatives is synthesized, a tiered screening approach is employed to identify promising candidates. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds in miniaturized biological assays.[10][11][12]

HTS_Workflow cluster_input Input cluster_screening Primary Screening (In Vitro) cluster_analysis Data Analysis & Hit Selection cluster_validation Secondary & In Vivo Validation Compound_Library Synthesized Pyrazole Derivative Library Fungicide_Screen Fungicidal Assay (e.g., Spore Germination) Compound_Library->Fungicide_Screen Herbicide_Screen Herbicidal Assay (e.g., Seedling Growth) Compound_Library->Herbicide_Screen Insecticide_Screen Insecticidal Assay (e.g., Target Enzyme) Compound_Library->Insecticide_Screen Data_Acq High-Throughput Data Acquisition Fungicide_Screen->Data_Acq Herbicide_Screen->Data_Acq Insecticide_Screen->Data_Acq Hit_ID Hit Identification (Activity > Threshold) Data_Acq->Hit_ID Dose_Response Dose-Response & EC50/IC50 Determination Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Lead_Opt Lead Optimization (Analogue Synthesis) SAR->Lead_Opt Lead_Opt->Compound_Library Iterative Design In_Vivo Greenhouse/Field Trials (In Vivo Testing) Lead_Opt->In_Vivo

Caption: High-throughput screening (HTS) cascade for agrochemical discovery.

Protocol 3: Primary In Vitro Fungicidal Assay

Principle & Causality: This assay provides a rapid and cost-effective method to determine a compound's intrinsic ability to inhibit fungal growth. By using a microtiter plate format, many compounds can be tested simultaneously against key plant pathogens. The goal is to determine the half-maximal effective concentration (EC₅₀), a key metric for potency.[13]

Materials & Reagents:

  • Test compounds dissolved in DMSO

  • Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum)

  • Liquid growth medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spore suspension of the target fungus, adjusted to a known concentration

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Prepare a stock solution of each test compound in DMSO. Create a serial dilution series for each compound directly in a 96-well plate.

  • Add inoculated growth medium (containing a known concentration of fungal spores) to each well. Include positive (commercial fungicide) and negative (DMSO vehicle) controls.[14]

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for a period sufficient for growth in the negative control wells (typically 48-72 hours).

  • Measure the optical density (OD) of each well using a plate reader at a suitable wavelength (e.g., 600 nm). The OD correlates with fungal growth.

  • Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

  • Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Protocol 4: Primary In Vitro Herbicidal Assay

Principle & Causality: This assay assesses the phytotoxicity of the synthesized compounds on model weed species. By measuring the inhibition of root and/or shoot growth, one can quickly identify compounds with herbicidal potential.[15] This whole-organism assay provides more biologically relevant data than a simple enzyme screen at this early stage.

Materials & Reagents:

  • Test compounds

  • Seeds of model weeds (e.g., Digitaria sanguinalis - crabgrass, Abutilon theophrasti - velvetleaf)

  • Agar or filter paper

  • Petri dishes or multi-well plates

  • Growth chamber with controlled light and temperature

Step-by-Step Methodology:

  • Prepare agar medium containing various concentrations of the test compound. Pour the agar into petri dishes. Alternatively, treat filter paper in each dish with a solution of the test compound.

  • Place a set number of seeds (e.g., 10-20) onto the surface of the treated medium in each dish. Include positive (commercial herbicide) and negative (solvent vehicle) controls.

  • Seal the dishes and place them in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 25°C) for 5-7 days.

  • After the incubation period, measure the root length and/or shoot length of the seedlings.

  • Calculate the percent inhibition of growth for each treatment compared to the negative control.

  • Determine the half-maximal effective concentration (EC₅₀) from dose-response curves.[16]

Data Presentation & Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data is crucial for guiding the next steps in the discovery process.[17][18] By correlating changes in chemical structure with changes in biological activity, researchers can build an SAR model to design more potent and selective compounds.

Table 1: Hypothetical Screening Data for 4-Aryl-Substituted Pyrazole Derivatives

Compound IDR-Group (at 4-position)Fungicidal EC₅₀ (µM) [B. cinerea]Herbicidal EC₅₀ (µM) [D. sanguinalis]
Lead-001 4-Fluorophenyl5.2>100
Lead-002 4-Chlorophenyl2.8>100
Lead-003 4-Trifluoromethylphenyl0.9 85.3
Lead-004 4-Methoxyphenyl25.1>100
Lead-005 2-Chlorophenyl15.6>100
Lead-006 Phenyl18.4>100
Control Bixafen (SDHI Fungicide)0.5Not Active
Control Topramezone (HPPD Herbicide)Not Active1.5

Interpretation of Hypothetical Data:

  • Fungicidal Activity: A clear trend emerges where electron-withdrawing substituents at the para-position of the aryl ring enhance fungicidal activity (Lead-003 > Lead-002 > Lead-001 > Lead-006). An electron-donating group (Lead-004) is detrimental to activity. Steric hindrance at the ortho-position (Lead-005) also reduces potency. This suggests that the next round of synthesis should focus on exploring other potent electron-withdrawing groups at the para-position.

  • Herbicidal Activity: Most compounds show weak to no herbicidal activity, indicating a degree of selectivity for fungal targets over plant targets. This is a desirable trait for developing a selective fungicide.

Conclusion

1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone stands out as a high-potential starting material for the generation of novel agrochemical candidates. The synthetic protocols provided herein offer robust and versatile pathways for creating diverse chemical libraries through strategic modifications at the iodo and acetyl positions. The subsequent screening cascade enables the efficient identification of bioactive "hits." By integrating synthesis and biological testing in an iterative cycle guided by SAR analysis, research and development teams can significantly accelerate the discovery of next-generation pyrazole-based agrochemicals to address the ongoing challenges in global crop protection.

References

  • BenchChem. (2025). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
  • BenchChem. (2025). Novel Pyrazole Derivatives Demonstrate Potent Herbicidal Activity: A Comparative Analysis.
  • ACS Publications. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • ACS Publications. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry.
  • ResearchGate. Mode of action of pyrazoles and pyridazinones.
  • PubMed. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2005). High throughput screening in agricultural research.
  • PubMed. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • ACS Publications. (2002). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters.
  • Zhang, J., & Chen, J. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect.
  • Life Chemicals. (2025). AgroChemical Screening Libraries.
  • ResearchGate. (n.d.). High-Throughput Screening in Agrochemical Research.
  • The University of Southern Mississippi. (n.d.). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides. The Aquila Digital Community.
  • PubMed. (2005). High throughput screening in agrochemical research. Combinatorial Chemistry & High Throughput Screening.
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles.
  • Das, S. K. (2013). Mode of action of pesticides and the novel trends – A critical review. ResearchGate.
  • PMC. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Horizon Research Publishing. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review.
  • MDPI. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
  • MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • PMC. (n.d.). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638.
  • Taylor & Francis Online. (2022). In vitro and in vivo activity of chemical fungicides and a biofungicide for the control of wood diseases caused by botryosphaeriales fungi in apple and pear.
  • Royal Society of Chemistry. (n.d.). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry.
  • PubMed. (2023). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. Insects.
  • PMC. (n.d.). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with the highly congested 1-(1-Ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with the highly congested 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone scaffold.

This molecule presents a unique topological challenge we refer to as the "Steric Canyon." The C4-iodo group is flanked by the bulky C5-acetyl group, while the C5-carbonyl carbon is tightly sandwiched between the C4-iodo atom and the N1-ethyl chain. This extreme steric shielding leads to notorious issues during cross-coupling and condensation reactions. Below, you will find field-proven troubleshooting FAQs, self-validating protocols, and mechanistic insights to bypass these bottlenecks.

Module 1: C4 Cross-Coupling Diagnostics

Frequently Asked Questions

Q1: During Suzuki-Miyaura coupling at the C4 position, why am I isolating predominantly the des-iodo byproduct (protodehalogenation) instead of my target product? A: This is a classic symptom of a stalled catalytic cycle caused by steric hindrance. When the Pd(0) catalyst oxidatively adds to the C4-I bond, the resulting Pd(II) intermediate is highly congested by the adjacent C5-acetyl group. This steric bulk prevents the incoming boronic acid from coordinating, drastically slowing down the transmetalation step. While the cycle is stalled, the Pd(II) complex undergoes protodemetalation (often facilitated by water or base in the solvent), yielding the des-iodo byproduct.

Solution: You must use sterically demanding, electron-rich ligands (such as Buchwald dialkylbiaryl phosphines like XPhos or N-Heterocyclic Carbenes). As demonstrated in recent studies on transition metal catalysis, ligands with remote steric hindrance are essential for pushing molecules off the metal center, thereby accelerating bond formation ([1]). Cationic palladium complexes stabilized by sterically hindered NHC moieties have also shown vastly improved turnover frequencies in Suzuki-Miyaura reactions involving halo-aryl acceptors ([2]).

Q2: How do I prevent Ullmann-type homocoupling of my boronic acid during this reaction? A: Homocoupling occurs when the cross-coupling rate is slower than the oxidative dimerization of the boronic acid. To prevent this, compartmentalize the reaction by using a biphasic solvent system (e.g., Toluene/H2O) and employ a slow-addition syringe pump protocol for the boronic acid. This keeps the effective concentration of the boronic acid low, forcing it to react with the Pd(II) intermediate rather than itself.

Quantitative Ligand Performance Data

Table 1: Impact of Ligand Steric Bulk on C4-Suzuki Coupling Efficiency

Ligand SystemCone Angle (θ) / Buried Volume (%V_bur)Relative Transmetalation RateProtodehalogenation Byproduct (%)Target C4-Coupled Yield (%)
PPh3 145°1.0x45%15%
dppf 162°2.5x30%45%
XPhos 203°15.0x<5%88%
NHC (IPr) 33.0% V_bur12.0x8%82%
Mechanistic Pathway

Mechanism A Pd(0) Catalyst + Ligand B Oxidative Addition at C4-Iodo A->B Fast C Sterically Hindered Transmetalation B->C Boronic Acid / Base E Protodehalogenation (Major Byproduct) B->E Slow Transmetalation + H2O/Base D Desired Cross-Coupled Product C->D Bulky Ligand (XPhos)

Catalytic cycle showing steric-induced protodehalogenation vs. C4 cross-coupling.

Self-Validating Protocol: Sterically Optimized Suzuki-Miyaura Coupling

This protocol utilizes built-in visual and analytical checkpoints to ensure reaction fidelity.

  • Pre-catalyst Activation: Combine Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%) in anhydrous 1,4-dioxane under argon.

    • Validation Checkpoint: The solution must transition from purple/yellow to a deep, homogeneous burgundy within 15 minutes at room temperature, confirming the generation of the active Pd(0)-L complex.

  • Substrate & Base Addition: Add 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (1.0 equiv), the target boronic acid (1.5 equiv), and finely milled anhydrous K3PO4 (2.0 equiv).

    • Causality Note: K3PO4 is chosen over Na2CO3 because its higher solubility and basicity accelerate the crucial transmetalation step, outcompeting the protodehalogenation pathway.

  • Thermal Activation & Monitoring: Heat the reaction mixture to 90°C.

    • Validation Checkpoint: Take an aliquot at 45 minutes. TLC (Hexanes/EtOAc 3:1) should show the disappearance of the UV-active starting material (Rf ~0.6) without the appearance of the highly polar des-iodo byproduct (Rf ~0.2).

  • Quench & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black before proceeding to standard silica gel chromatography.

Module 2: C5 Carbonyl Functionalization

Frequently Asked Questions

Q3: Why do standard condensation conditions (EtOH, reflux) fail to form a hydrazone or oxime at the C5-acetyl group? A: The C5-carbonyl carbon is located at the bottom of a "steric canyon." The optimal trajectory for nucleophilic attack (the Bürgi-Dunitz angle, ~107°) is physically blocked by the N1-ethyl group on one side and the C4-iodo group on the other. Standard thermal conditions do not provide enough energy to overcome this massive steric activation barrier.

Solution: You must chemically alter the electronic state of the carbonyl. Utilizing Lewis acids (like TiCl4) or specialized electronic activation strategies provides the necessary electrophilic pull to force the reaction. This mirrors strategies used to cleave and functionalize sterically hindered planar amides in pyrazole systems ([3]).

Troubleshooting Workflow

Workflow S1 Assess C5 Carbonyl Steric Blockade S2 Standard Conditions (EtOH, Reflux) S1->S2 Fail No Reaction / Recovery S2->Fail Steric Clash S3 Lewis Acid Activation (TiCl4, Toluene) S5 Product Formation S3->S5 Enhanced Electrophilicity S4 Microwave Irradiation (120°C, 15 min) S4->S5 Overcome Activation Energy Fail->S3 Route A: Chemical Fail->S4 Route B: Thermal

Troubleshooting workflow for C5-carbonyl condensation overcoming steric shielding.

Self-Validating Protocol: Lewis Acid-Mediated Carbonyl Condensation

Use this protocol when standard reflux conditions return unreacted starting material.

  • Lewis Acid Complexation: Dissolve the pyrazole substrate in anhydrous toluene under an argon atmosphere. Dropwise add TiCl4 (1.1 equiv) at 0°C.

    • Validation Checkpoint: An immediate color shift to bright yellow/orange indicates successful coordination of titanium to the C5-carbonyl oxygen. This coordination stretches the C=O bond, dramatically lowering its Lowest Unoccupied Molecular Orbital (LUMO).

  • Nucleophile Introduction: Slowly add the nucleophile (e.g., hydrazine derivative) followed by a non-nucleophilic base (DIPEA, 2.5 equiv).

    • Causality Note: DIPEA is critical here; it neutralizes the HCl generated during the condensation without competing as a nucleophile for the sterically hindered electrophilic center.

  • Thermal Drive: Heat the sealed vessel to 110°C for 2 hours.

    • Validation Checkpoint: In-process LC-MS should indicate a mass shift corresponding to the [M+H]+ of the product, with less than 5% unreacted starting material remaining.

  • Aqueous Quench: Carefully quench the reaction with saturated aqueous Rochelle salt (potassium sodium tartrate) and stir vigorously for 1 hour.

    • Validation Checkpoint: The formation of two clear, distinct layers (organic/aqueous) without a persistent interfacial emulsion confirms the complete breakdown and chelation of the titanium salts, ensuring high recovery during extraction.

References

  • Title: Subtle steric differences reveal a model for Ni cross-coupling success Source: Princeton University / Nature Chemistry URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction Source: Inorganica Chimica Acta (via ResearchGate) URL: [Link]

Sources

Optimization

Advanced purification and recrystallization techniques for 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

Prepared by: Senior Application Scientist, Chemical Process Development This guide provides advanced purification and recrystallization methodologies for 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone. It is structured as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides advanced purification and recrystallization methodologies for 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in a laboratory setting, designed to assist researchers, chemists, and drug development professionals in achieving high purity for this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter with crude 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone?

A1: Impurities in pyrazole synthesis typically arise from several sources. Common issues include the presence of regioisomers if using an unsymmetrical starting material, or incomplete cyclization leading to pyrazoline intermediates.[1] Side reactions involving the hydrazine starting material can also produce colored impurities.[1] For this specific molecule, unreacted starting materials from the iodination step, such as 1-(1-Ethyl-1H-pyrazol-5-yl)ethanone or residual iodinating reagents, are also potential contaminants.

Q2: How do I select an appropriate solvent system for recrystallization?

A2: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at low or room temperatures.[2][3] Pyrazole derivatives generally show good solubility in polar organic solvents like ethanol, methanol, and acetone. For 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone, a systematic approach is best:

  • Solubility Testing: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and then with heating.

  • Single-Solvent Suitability: A good single solvent will dissolve the compound completely when hot and allow for significant crystal formation upon cooling.

  • Mixed-Solvent Necessity: If no single solvent is ideal, a mixed-solvent system is required. This involves a "good" solvent in which the compound is readily soluble and a miscible "anti-solvent" in which the compound is poorly soluble.[4][5]

Q3: What is the difference between single-solvent and mixed-solvent recrystallization, and when should I use each?

A3:

  • Single-Solvent Recrystallization: This is the simplest method, used when you find a solvent that provides a large solubility differential with temperature.[5] You dissolve the crude material in the minimum amount of boiling solvent, filter out any insoluble impurities while hot, and allow the solution to cool slowly to induce crystallization.[6]

  • Mixed-Solvent Recrystallization: This technique is employed when your compound is either too soluble or not soluble enough in common solvents. You dissolve the compound in a minimal amount of a hot "good" solvent and then add a "poor" or "anti-solvent" dropwise until the solution becomes cloudy (turbid).[7][8] A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is cooled slowly.[7] This is a highly effective method for achieving high purity when a single solvent is not suitable.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone.

Issue 1: My compound is "oiling out" instead of forming crystals.

  • Question: I dissolved my compound and upon cooling, a liquid or oily layer formed instead of solid crystals. What is happening and how do I fix it?

  • Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or when the solution is too supersaturated.[4] Because the compound is molten, impurities can be trapped within the oil, preventing effective purification.

    Solutions:

    • Increase Solvent Volume: The most common cause is excessive supersaturation. Reheat the solution to redissolve the oil, add more of the "good" solvent (10-20% more volume), and cool again. This lowers the saturation temperature, allowing crystallization to occur below the compound's melting point.[4][9]

    • Slow Down Cooling: Rapid cooling encourages oil formation.[4] After dissolving your compound, allow the flask to cool slowly on the benchtop, insulated with paper towels, before moving it to an ice bath.

    • Change Solvent System: Experiment with a different solvent or solvent pair. A solvent with a lower boiling point may be beneficial.[4]

    • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can provide a nucleation point for crystal growth to begin.[10][11]

Issue 2: The recrystallization yield is very low.

  • Question: I successfully obtained pure crystals, but my final yield was less than 50%. How can I improve my recovery?

  • Answer: Low yield is a common problem and can usually be traced back to a few key steps.[4]

    Solutions:

    • Minimize Hot Solvent: The most critical factor is using only the absolute minimum amount of hot solvent required to fully dissolve your crude product.[4][10] Any excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

    • Ensure Thorough Cooling: Once the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.[4]

    • Minimize Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or an excessive amount of solvent will redissolve some of your product.[12]

    • Second Crop of Crystals: It may be possible to recover more product from the mother liquor (the filtrate). By boiling off a portion of the solvent to re-saturate the solution and cooling again, a second, often less pure, crop of crystals can be obtained.

Issue 3: The final product is still colored.

  • Question: My starting material was a crude brown/yellow solid, and after recrystallization, the crystals are still noticeably colored. How can I remove these colored impurities?

  • Answer: Colored impurities are common in heterocyclic synthesis and are often large, polar molecules that can be adsorbed onto activated charcoal.[1][13]

    Solution: Activated Charcoal Treatment

    • Dissolve the crude compound in the appropriate amount of hot recrystallization solvent.

    • Remove the flask from the heat source and allow the boiling to subside.

    • Add a very small amount of activated charcoal (decolorizing carbon) to the solution – typically 1-2% of the solute weight is sufficient.[12] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the impurities.

    • Perform a hot gravity filtration to remove the charcoal, then proceed with the cooling and crystallization steps as usual.[2][5]

Issue 4: No crystals are forming upon cooling.

  • Question: The solution has cooled to room temperature and has been in an ice bath, but no crystals have appeared. What should I do?

  • Answer: This is likely due to the formation of a supersaturated solution, where the compound remains dissolved beyond its normal saturation point.[11] Crystallization needs a nucleation event to begin.

    Solutions:

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass can provide a surface for nucleation to begin.[9][10]

    • Add a Seed Crystal: As mentioned for "oiling out," adding a tiny crystal of the pure compound can initiate crystallization.[11]

    • Reduce Solvent Volume: It is possible that too much solvent was used initially.[11] Gently heat the solution to boil off a portion of the solvent, and then attempt to cool it again.

    • Cool to a Lower Temperature: If an ice bath is insufficient, a dry ice/acetone bath can be used for further cooling, though this may increase the risk of impurities precipitating as well.

Visualization of Key Workflows
Troubleshooting Recrystallization Issues

G Recrystallization Troubleshooting Workflow cluster_issues Identify Symptom cluster_solutions Implement Solution start Problem Encountered During Cooling oil Liquid/Oily Layer Forms ('Oiling Out') start->oil low_yield Low Yield of Solid Product start->low_yield no_xtal No Crystals Form (Supersaturation) start->no_xtal color Crystals are Colored start->color sol_oil 1. Reheat & Add More Solvent 2. Cool Slowly 3. Use Seed Crystal oil->sol_oil sol_yield 1. Use Minimum Hot Solvent 2. Cool Thoroughly (Ice Bath) 3. Minimize Cold Wash low_yield->sol_yield sol_no_xtal 1. Scratch Inner Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtal->sol_no_xtal sol_color Redissolve & Add Activated Charcoal, then Hot Filter color->sol_color

Caption: A logical workflow for diagnosing and solving common recrystallization problems.

Mixed-Solvent Recrystallization Process

G Mixed-Solvent Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum HOT 'Good' Solvent (e.g., Ethanol) B 2. Add HOT 'Anti-Solvent' (e.g., Water) Dropwise with Swirling A->B C 3. Stop at First Sign of Persistent Cloudiness (Turbidity) B->C D 4. Add a Few Drops of HOT 'Good' Solvent to Just Re-dissolve Cloudiness C->D E 5. Allow Saturated Solution to Cool Slowly and Undisturbed to Room Temp D->E F 6. Cool Further in an Ice Bath to Maximize Crystal Formation E->F G 7. Isolate Pure Crystals by Vacuum Filtration F->G

Caption: Step-by-step visualization of the anti-solvent recrystallization technique.

Experimental Protocols

Recommended Solvent Systems

Based on the general solubility of pyrazole derivatives, the following solvents are recommended for initial screening for the recrystallization of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone.

Solvent Class"Good" Solvents (High solubility when hot)"Anti-Solvents" (Poor solubility)Potential Mixed-Solvent Pairs
Alcohols Ethanol, Methanol, IsopropanolWaterEthanol/Water, Isopropanol/Water
Esters/Ketones Ethyl Acetate, AcetoneHexanes, HeptaneEthyl Acetate/Hexanes, Acetone/Water
Aprotic Acetonitrile, Dichloromethane (DCM)Hexanes, Diethyl EtherDCM/Hexanes
Aromatic TolueneHexanes, HeptaneToluene/Hexanes
Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place the crude 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone in an appropriately sized Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil with stirring. Continue adding hot isopropanol in small portions until the solid just completely dissolves.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the mother liquor.[12]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy to confirm purity.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol required for complete dissolution.[7]

  • Anti-Solvent Addition: While keeping the ethanol solution hot, add hot water dropwise with constant swirling. Continue adding water until the solution becomes faintly and persistently cloudy (turbid).[7][8] This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.[7] The solution is now perfectly saturated.

  • Cooling & Isolation: Follow steps 3-7 from the single-solvent protocol above. For the washing step (Step 6), use a small amount of an ice-cold mixture of ethanol and water with the same approximate composition as the final crystallization mixture.

References

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link][12]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link][5]

  • IJARST. (2021). Synthesis and Biological Evaluation of Some Pyrazole Derivatives. Retrieved from [Link][14]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link][7]

  • Michigan State University. (n.d.). Recrystallization. Retrieved from [Link][2]

  • East Stroudsburg University. (n.d.). Recrystallization. Retrieved from [Link][6]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from [Link][13]

  • University of Rochester. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link][3]

  • ARKAT USA, Inc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (2012). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Retrieved from [Link][16]

  • University of Wisconsin-Green Bay. (n.d.). Recrystallization. Retrieved from [Link][10]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link][9]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation with 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

Prepared by: Gemini, Senior Application Scientist Last Updated: March 21, 2026 Introduction Welcome to the technical support center for researchers utilizing 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone in catalytic reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: March 21, 2026

Introduction

Welcome to the technical support center for researchers utilizing 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone in catalytic reactions. This molecule is a valuable building block in medicinal chemistry and drug development, frequently employed in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] However, its unique structure, featuring both an iodo-substituent and a nitrogen-rich pyrazole core, presents specific challenges related to catalyst stability and activity.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting workflows to help you diagnose, understand, and overcome catalyst deactivation, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cross-coupling reaction has stalled or is showing very low conversion. How do I know if catalyst deactivation is the problem?

A1: A stalled or low-yielding reaction is the primary symptom of catalyst deactivation. The first step is to systematically rule out other common issues.

Initial Diagnostic Checklist:

  • Reagent Integrity: Confirm the purity and integrity of all reagents and solvents. Ensure they are anhydrous and properly degassed, as oxygen and water can deactivate many catalysts.[3]

  • Base Stoichiometry and Strength: Verify that the correct equivalent of an appropriate base was used. An insufficient amount or incorrect choice of base can halt the catalytic cycle.

  • Reaction Temperature: Ensure the reaction is being conducted at the optimal temperature. Excessively high temperatures can promote catalyst agglomeration and decomposition.[3]

If these parameters are correct, catalyst deactivation is a strong possibility. A simple diagnostic experiment is to run a parallel control reaction using a "simpler" aryl halide (e.g., iodobenzene) that is known to work well with your catalytic system. If the control reaction proceeds smoothly while the reaction with the iodo-pyrazole fails, the issue is likely specific to the substrate-catalyst interaction.

Q2: What are the most likely causes of catalyst deactivation when using 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone?

A2: The structure of this substrate presents two primary pathways for catalyst inhibition or poisoning: coordination by the pyrazole ring and interference from the iodide atom.

  • Pyrazole Coordination (Nitrogen Poisoning): The lone pair electrons on the nitrogen atoms of the pyrazole ring can coordinate strongly to the metal center of the catalyst (e.g., Palladium). This coordination can block the open sites required for the catalytic cycle to proceed, effectively "poisoning" the catalyst.[4] This is a common challenge when working with N-heterocyclic substrates.

  • Halide Inhibition (Iodide Effect): While the carbon-iodine bond is the reactive site for oxidative addition, excess iodide ions in solution (either from salt impurities or side reactions) can have an inhibitory effect. Halide ions can coordinate to the catalyst, potentially forming stable, less reactive, or even inactive metal-halide complexes that slow down crucial steps like transmetalation.[5]

  • Catalyst Agglomeration (Palladium Black): A common failure mode in palladium-catalyzed reactions is the precipitation of inactive Pd(0) as a black solid. This can be triggered by suboptimal ligand-to-metal ratios, high temperatures, or the presence of oxygen.[3]

  • Ligand Degradation: Phosphine ligands, which are central to many cross-coupling catalysts, are susceptible to oxidation or other degradation pathways, leading to the formation of inactive catalyst species.[6]

dot

Deactivation_Mechanisms Figure 1: Primary Catalyst Deactivation Pathways cluster_causes Potential Causes Substrate 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone Pyrazole Pyrazole N-Coordination Substrate->Pyrazole Iodide Excess Iodide Inhibition Substrate->Iodide Catalyst Active Catalyst (e.g., Pd(0)L_n) Inactive_Catalyst Inactive/Poisoned Catalyst Catalyst->Inactive_Catalyst Deactivation Pyrazole->Inactive_Catalyst Blocks active sites Iodide->Inactive_Catalyst Forms stable complexes Impurities Reagent Impurities (e.g., Sulfur) Impurities->Inactive_Catalyst Poisons metal center Conditions Suboptimal Conditions (Temp, O2) Conditions->Inactive_Catalyst Promotes agglomeration Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Problem: Low Conversion or Stalled Reaction Check_Basics Step 1: Verify Basics (Reagents, Temp, Inertness) Start->Check_Basics Basics_OK Basics OK? Check_Basics->Basics_OK Fix_Basics Action: Rectify fundamental reaction parameters. Basics_OK->Fix_Basics No Run_Control Step 2: Run Control Reaction (e.g., with Iodobenzene) Basics_OK->Run_Control Yes Fix_Basics->Start Re-attempt Control_OK Control Works? Run_Control->Control_OK Catalyst_Issue Problem: Catalyst batch or reaction setup is faulty. Control_OK->Catalyst_Issue No Substrate_Issue Problem: Substrate-specific deactivation is occurring. Control_OK->Substrate_Issue Yes Optimize_Ligand Step 3: Optimize Ligand (Screen bulky/chelating ligands) Substrate_Issue->Optimize_Ligand Optimize_Catalyst Step 4: Change Pre-catalyst (Use stable palladacycles) Optimize_Ligand->Optimize_Catalyst Optimize_Conditions Step 5: Modify Conditions (Lower temp, check additives) Optimize_Catalyst->Optimize_Conditions Success Reaction Successful Optimize_Conditions->Success

Caption: Figure 2: Troubleshooting Decision Tree.

References

  • Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery. (2017). MDPI. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. (2000). Journal of the American Chemical Society. [Link]

  • Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. (2020). White Rose Research Online. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2018). ResearchGate. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). ACS Publications. [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). PubMed. [Link]

  • Iodine Activation: A General Method for Catalytic Enhancement of Thiolate Monolayer-Protected Metal Clusters. (2010). PMC. [Link]

  • Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization | Request PDF. (2020). ResearchGate. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). Journal of the American Chemical Society. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). PMC. [Link]

  • Iodine activation: a general method for catalytic enhancement of thiolate monolayer-protected metal clusters. (2010). Nanoscale (RSC Publishing). [Link]

  • Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection. (2019). Chemical Communications (RSC Publishing). [Link]

  • Catalytic and Synthetic Roles of Sodium Iodide in Organic and Inorganic Reactions. (2025). Macsen Labs. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). MDPI. [Link]

  • A Facile and Expeditious Approach to Substituted 1H-Pyrazoles Catalyzed by Iodine. (2019). ResearchGate. [Link]

  • 1-(1H-Pyrazol-4-yl)-ethanone. PubChem. [Link]

  • Aerobic Oxidative Sulfenylation of Pyrazolones and Pyrazoles Catalyzed by Metal-Free Flavin–Iodine Catalysis. (2019). The Journal of Organic Chemistry. [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2008). Organic Chemistry Portal. [Link]

  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. (2018). ResearchGate. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). MDPI. [Link]

  • 1-ethyl-4-iodo-5-methyl-1h-pyrazole-3-carboxylic acid. PubChemLite. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022). MDPI. [Link]

  • 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. (2011). NIH. [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proce. (2023). Semantic Scholar. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Reactivity Guide: 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone vs. 4-Bromo Pyrazole Analogs in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of bioactive compounds.[1] The strategic functionalization o...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of bioactive compounds.[1] The strategic functionalization of this heterocycle is paramount, and palladium-catalyzed cross-coupling reactions are the premier tools for this purpose.[2][3][4] The choice of the halogenated pyrazole precursor is a critical decision point that dictates reaction parameters, catalyst selection, and ultimately, synthetic efficiency.

This guide provides an in-depth, objective comparison of the reactivity between a specific, functionalized 4-iodopyrazole, 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone , and the general class of 4-bromo pyrazole analogs . We will explore the fundamental principles governing their reactivity, present comparative experimental insights, and offer practical guidance for selecting the optimal substrate for your synthetic campaign.

Part 1: The Decisive Step: Halogen Reactivity in Oxidative Addition

The efficacy of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Heck, and Sonogashira couplings—hinges on a crucial initial step: the oxidative addition of the halo-pyrazole to a Pd(0) catalyst.[5] This step involves the cleavage of the carbon-halogen (C-X) bond and is often rate-determining.[6]

The reactivity trend for halogens in this step is well-established and is governed by bond dissociation energy:

C-I > C-Br > C-Cl

The weaker carbon-iodine bond requires less energy to break, leading to a faster rate of oxidative addition compared to the more robust carbon-bromine bond.[7] This fundamental difference is the primary driver of the divergent reactivity observed between 4-iodo- and 4-bromopyrazoles. While aryl iodides typically react readily, aryl bromides may require higher temperatures or more sophisticated catalyst systems to achieve comparable results.[7]

The general mechanism, illustrated here for a Suzuki-Miyaura coupling, underscores the centrality of the oxidative addition step.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiv Ar-Pd(II)-X(L)₂ (Oxidative Adduct) pd0->pdiv Oxidative Addition pd_boronate Ar-Pd(II)-R(L)₂ (Transmetalation Complex) pdiv->pd_boronate Transmetalation base Base pd_boronate->pd0 Reductive Elimination aryl_halide Ar-X (e.g., Halopyrazole) organoboron R-B(OR)₂ (Boronic Acid/Ester) product Ar-R (Coupled Product)

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Reactivity Profile and Experimental Comparison

To illustrate the practical implications of this reactivity difference, we will compare the performance of our two subject compound classes in a model Suzuki-Miyaura coupling reaction with phenylboronic acid.

Subject 1: 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

This substrate possesses a highly reactive C-I bond, making it an excellent candidate for cross-coupling under mild conditions.[8] The presence of the electron-withdrawing acetyl group at the 5-position can further influence the electronic properties of the pyrazole ring, potentially impacting catalyst kinetics.[9][10]

  • Advantage: High reactivity allows for lower catalyst loadings, milder temperatures, and shorter reaction times. This is particularly beneficial in late-stage functionalization of complex molecules where preserving sensitive functional groups is critical.

  • Disadvantage: The higher reactivity can sometimes lead to side reactions, such as dehalogenation (hydrodehalogenation), where the iodine is replaced by a hydrogen atom.[7] Additionally, iodo-heterocycles are often more expensive and can be less stable than their bromo-counterparts.

Subject 2: 4-Bromo Pyrazole Analogs

This class of compounds is widely used due to their stability, ready availability, and lower cost. While less reactive than the iodo-analogs, they are robust substrates that reliably participate in a vast range of cross-coupling reactions.

  • Advantage: Greater stability, lower cost, and often less susceptibility to dehalogenation, which can lead to higher isolated yields of the desired product.[7]

  • Disadvantage: The stronger C-Br bond necessitates more forcing reaction conditions.[7] This can include higher temperatures, longer reaction times, and the use of more sophisticated and often expensive phosphine ligands to facilitate the challenging oxidative addition step.[11]

Head-to-Head Data Summary

The following table summarizes typical experimental conditions and expected outcomes for the Suzuki-Miyaura coupling of each substrate class with phenylboronic acid.

Parameter1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone4-Bromo Pyrazole AnalogRationale & Causality
Halogen IodoBromoC-I bond is weaker and more reactive than the C-Br bond.[7]
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPd(dppf)Cl₂ or more electron-rich/bulky ligandsThe higher energy barrier for C-Br bond cleavage requires a more active catalyst system.[11]
Catalyst Loading 1-3 mol%3-5 mol% or higherHigher reactivity of the C-I bond allows for greater catalyst turnover efficiency.
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are often needed to facilitate the transmetalation step with less reactive bromides.
Temperature 60-80 °C90-110 °CAdditional thermal energy is required to overcome the activation barrier for C-Br oxidative addition.
Reaction Time 1-4 hours6-24 hoursSlower oxidative addition for the C-Br bond leads to a longer overall reaction time.
Typical Yield Good to ExcellentModerate to ExcellentWhile iodides react faster, bromides can sometimes give higher yields due to fewer side reactions like dehalogenation.[7]

Part 3: Experimental Protocols & Workflow

The following protocols are representative examples for conducting a comparative study.

Experimental Workflow

A logical workflow is essential for an objective comparison. The following diagram outlines the key stages.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Workup & Analysis A Substrate Acquisition 1. Iodopyrazole 2. Bromopyrazole Analog B Reagent & Solvent Prep (Boronic Acid, Base, Catalyst, Solvent) A->B C1 Reaction 1 Setup (Iodopyrazole) B->C1 C2 Reaction 2 Setup (Bromopyrazole) B->C2 D1 Run Reaction 1 (Optimized Conditions) C1->D1 D2 Run Reaction 2 (Optimized Conditions) C2->D2 E Monitor Progress (TLC, LC-MS) D1->E D2->E F Quench & Workup E->F G Purification (Column Chromatography) F->G H Characterization & Yield (NMR, MS, Isolated Yield) G->H

Figure 2: Workflow for comparative reactivity studies.
Protocol 1: Suzuki-Miyaura Coupling of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone
  • Materials:

    • 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

    • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a flame-dried reaction vessel, add 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone, phenylboronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

    • Add the degassed 4:1 dioxane/water solvent mixture, followed by the sodium carbonate.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 1-3 hours), cool the reaction to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired 4-phenyl pyrazole derivative.

Protocol 2: Suzuki-Miyaura Coupling of a 4-Bromo Pyrazole Analog
  • Materials:

    • 4-Bromo-1-ethyl-1H-pyrazole (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)

    • Potassium Phosphate (K₃PO₄) (2.5 equiv)

    • Toluene and Water (5:1 v/v)

  • Procedure:

    • To a flame-dried reaction vessel, add the 4-bromo pyrazole analog, phenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

    • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

    • Add the degassed 5:1 toluene/water solvent mixture.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

    • Follow the same workup and purification procedure as described in Protocol 1.

Part 4: Senior Application Scientist's Insights & Recommendations

The choice between an iodo- and bromo-pyrazole is not merely a matter of reactivity but a strategic decision based on the specific context of your synthesis.

  • When to Choose 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone:

    • Late-Stage Functionalization: When introducing diversity at a late stage in a complex synthesis, the mild conditions tolerated by the iodopyrazole are invaluable for preserving the integrity of the molecule.

    • Ortho-Substituted or Sterically Hindered Partners: The high reactivity of the C-I bond can help overcome the steric hindrance presented by challenging coupling partners, often providing better yields where a bromopyrazole might fail.

    • Rapid Library Synthesis: When speed is essential, the significantly shorter reaction times can accelerate the generation of compound libraries for screening.

  • When to Choose a 4-Bromo Pyrazole Analog:

    • Early-Stage Synthesis & Scale-Up: For foundational steps in a synthesis or for large-scale production, the lower cost and higher stability of bromopyrazoles make them the more economical and practical choice.

    • When Dehalogenation is a Concern: If preliminary studies with an iodopyrazole show significant formation of the dehalogenated byproduct, switching to a bromopyrazole is a standard troubleshooting strategy. The more forcing conditions required for the bromide often suppress this side reaction pathway.

    • Sequential Cross-Coupling: In molecules containing both a bromine and an iodine atom, the reactivity difference can be exploited for selective, sequential couplings, first at the iodo-position under mild conditions, followed by coupling at the bromo-position under more forcing conditions.

Conclusion

Both 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone and 4-bromo pyrazole analogs are powerful building blocks in the synthetic chemist's toolkit. The superior reactivity of the iodopyrazole enables milder conditions and faster transformations, making it ideal for delicate, late-stage applications. Conversely, the stability, cost-effectiveness, and robustness of bromopyrazole analogs make them the workhorses for large-scale and early-stage synthetic efforts. A thorough understanding of the fundamental principles of C-X bond activation in oxidative addition allows the discerning researcher to make an informed, strategic choice, thereby optimizing the path to their target molecule.

References

  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • Goossen, L. J., Koley, D., Hermann, H., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(11), 2797-2808.
  • Goossen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (17), 1956-1957.
  • Amatore, C., Broeker, G., Jutand, A., & Khalil, F. (1997). Oxidative addition of aryl halides to transient anionic σ-aryl-palladium(0) intermediates. Journal of the American Chemical Society, 119(22), 5176-5185.
  • Amatore, C., Jutand, A., & Le Duc, G. (2008). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Macrocyclic Triolefinic Complex and Phosphines. Organometallics, 27(11), 2627-2634.
  • Kim, D., & Park, Y. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6096-6100.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole.
  • Teixeira, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4615.
  • Ramos-Gusmão, H., et al. (2025). Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. ACS Omega.
  • Kumar, A., & Ahmad, I. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 262, 01001.
  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5419.
  • Ramsay, R. R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649888.
  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids.
  • BenchChem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Snieckus, V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

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Comparative

A Comparative Guide to HPLC Method Validation for Purity Testing of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of safe and effective drug development. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity testing of the novel pyrazole derivative, 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone. We will explore the critical aspects of method validation, demonstrating how a well-optimized and validated method provides superior, reliable data compared to a generic, non-validated approach. All experimental data presented is illustrative yet representative of real-world results.

The Critical Role of Purity in Drug Development

The subject of our study, 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone, is a heterocyclic building block with potential applications in medicinal chemistry.[1] The pyrazole nucleus is a known pharmacophore present in numerous approved drugs.[2] Impurities in such intermediates, even at trace levels, can carry over to the final API, potentially altering its efficacy, safety, and stability.[3] Therefore, a robust analytical method to accurately determine purity and quantify impurities is not just a regulatory requirement but a scientific necessity.[4] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4]

Comparing HPLC Methods: The Generic vs. The Optimized

The selection and optimization of an HPLC method are critical for achieving the desired analytical performance. A generic, or "first-pass," method may provide a preliminary separation, but it often lacks the specificity and robustness required for reliable purity testing. In contrast, an optimized method is developed through a systematic approach to provide the best possible separation and quantification of the main component and its potential impurities.

To illustrate this, we will compare two hypothetical Reverse-Phase HPLC (RP-HPLC) methods for the analysis of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A: GenericMethod B: Optimized & Validated
Column C18, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 4.6 x 150 mm
Mobile Phase Isocratic: 60% Acetonitrile, 40% WaterGradient: 50% to 90% Acetonitrile in 0.1% Formic Acid over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmDiode Array Detector (DAD) at 275 nm
Column Temp. Ambient35 °C
Injection Vol. 20 µL10 µL

The rationale for the optimized parameters in Method B is to achieve a sharper peak shape, better resolution from potential impurities, and improved sensitivity. The smaller particle size of the stationary phase and the shorter column length in Method B contribute to higher efficiency and faster analysis times. The gradient elution is crucial for separating compounds with a wider range of polarities, which is often the case with synthetic impurities. The use of a Diode Array Detector allows for the selection of the optimal detection wavelength for the analyte and provides spectral data to aid in peak identification and purity assessment.

A Deep Dive into HPLC Method Validation: The Cornerstone of Trustworthy Data

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically in its Q2(R1) and the recently updated Q2(R2) documents, which are globally recognized standards.[6][7][8][9][10] We will now detail the validation of the optimized HPLC method (Method B) for the purity testing of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone, in accordance with these guidelines.

Below is a visual representation of the method validation workflow, highlighting the interconnectedness of the various validation parameters.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Workflow for HPLC method validation.

Experimental Protocol for Method Validation

The following sections outline the step-by-step procedures for validating the optimized HPLC method.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][11]

  • Procedure:

    • Prepare a solution of the 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone reference standard.

    • Prepare a placebo solution (all components except the analyte).

    • Prepare a spiked solution containing the reference standard and known potential impurities (e.g., starting materials, by-products).

    • Subject a solution of the reference standard to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

    • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone should be well-resolved from all other peaks (impurities and degradation products) with a resolution of >2. The DAD peak purity analysis should indicate that the analyte peak is spectrally pure.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12]

  • Procedure:

    • Prepare a series of at least five standard solutions of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the nominal test concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy is the closeness of the test results to the true value.[9][11]

  • Procedure:

    • Prepare a placebo solution.

    • Spike the placebo with known amounts of the 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][11] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of six replicate preparations of a homogeneous sample of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two sets of experiments should be ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on the signal-to-noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from a series of dilute solutions with the background noise.

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1.

  • Acceptance Criteria: The LOQ concentration should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery of 80-120%).

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

  • Procedure:

    • Introduce small, deliberate changes to the optimized method parameters, one at a time. Examples include:

      • Flow rate (± 0.2 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic component)

    • Analyze a system suitability solution with each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits. The results for the analyte should not be significantly affected.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[13]

  • Procedure:

    • Prepare a system suitability solution containing the analyte and a known impurity.

    • Inject this solution before and during the analysis of samples.

  • Acceptance Criteria:

    • Resolution between the analyte and the impurity peak should be > 2.0.

    • Tailing factor for the analyte peak should be ≤ 2.0.

    • RSD of replicate injections for the analyte peak area should be ≤ 2.0%.

    • Theoretical plates for the analyte peak should be > 2000.

Summary of Validation Results

The following table summarizes the hypothetical validation results for the optimized HPLC method (Method B).

Table 2: Validation Summary for Optimized HPLC Method B

Validation ParameterResultAcceptance Criteria
Specificity No interference observed; Peak Purity > 0.999No interference; Peak Purity > 0.995
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD) Repeatability: 0.8%; Intermediate: 1.2%≤ 2.0%
LOD 0.01 µg/mL (S/N = 3.3)S/N ≥ 3
LOQ 0.03 µg/mL (S/N = 10.5)S/N ≥ 10; RSD ≤ 10%
Robustness System suitability passed under all varied conditionsSystem suitability criteria met

The logical relationship between these validation parameters is crucial for a comprehensive assessment of the method's performance.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Accuracy->Precision LOD LOD Precision->LOD Range->Accuracy Range->Precision LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of HPLC validation parameters.

Conclusion: The Imperative of a Validated Method

This guide has demonstrated the stark contrast between a generic HPLC method and a fully optimized and validated method for the purity testing of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone. While a generic method might provide an initial chromatogram, it lacks the scientific rigor to ensure the reliability and accuracy of the results.

The optimized and validated Method B, developed and assessed according to ICH guidelines, provides a high degree of confidence in the purity data obtained. Its demonstrated specificity, linearity, accuracy, precision, and robustness ensure that it is fit for its intended purpose in a regulated environment. For researchers, scientists, and drug development professionals, investing the time and resources into proper method development and validation is not merely a matter of compliance; it is a fundamental requirement for ensuring the quality, safety, and efficacy of pharmaceutical products.

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  • Pyrazole derivative in preclinical study. ResearchGate. [Link]

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  • ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate — Chemical Substance Information. Chemwatch. [Link]

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  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. [Link]

  • 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. National Institutes of Health. [Link]

  • 1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. NextSDS. [Link]

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Validation

A Comparative Guide to LC-MS Validation Standards for 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation standards, specifically tailored for the quantification of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone. As a substit...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) validation standards, specifically tailored for the quantification of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone. As a substituted iodo-pyrazole, this compound represents a class of molecules with significant potential in pharmaceutical development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The validation of analytical methods used to quantify such compounds is not merely a procedural step; it is the foundation of reliable data for pharmacokinetic (PK) studies, toxicological assessments, and quality control, ensuring the safety and efficacy of new drug candidates.[3][4]

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each validation experiment, compares alternative analytical approaches, and provides actionable, step-by-step protocols. The objective is to equip researchers, analysts, and drug development professionals with the expertise to design, execute, and interpret a robust LC-MS method validation that is fit for purpose and compliant with global regulatory standards.[5][6][7]

The Central Role of Method Validation

The objective of any analytical method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[5][6] For quantitative analysis in drug development, this means the method must be reliable, reproducible, and accurate over a specified concentration range.[3][8] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines that form the global standard for bioanalytical method validation.[9][10][11] The most recent ICH M10 and Q2(R2) guidelines, in particular, emphasize a lifecycle and risk-based approach, viewing validation not as a single event but as a continuous process.[4][5][7][12]

The workflow for validating an LC-MS method is a systematic process, beginning with the definition of the method's intended use and culminating in a comprehensive validation report.

LC_MS_Validation_Workflow Define_ATP Define Analytical Target Profile (ATP) Method_Dev Method Development & Optimization Define_ATP->Method_Dev Guides Validation_Protocol Draft Validation Protocol Method_Dev->Validation_Protocol Informs Execute_Validation Execute Validation Experiments Validation_Protocol->Execute_Validation Dictates Data_Analysis Analyze Data & Compare to Criteria Execute_Validation->Data_Analysis Generates Data Validation_Report Generate Validation Report Data_Analysis->Validation_Report Summarizes

Caption: High-level workflow for LC-MS method validation.

Core Validation Parameters: An In-Depth Look

A full validation of an LC-MS method incorporates a series of specific tests designed to assess its performance.[9][13] The following sections detail these critical parameters, their scientific importance, and typical acceptance criteria.

Validation Parameter Purpose Typical Acceptance Criteria (for Chromatographic Assays)
Specificity & Selectivity To ensure the method can unequivocally measure the analyte in the presence of other components (impurities, degradants, matrix components).[14][15]Response of interfering components should be <20% of the analyte response at the Lower Limit of Quantitation (LLOQ) and <5% for the internal standard (IS).[14]
Accuracy To determine the closeness of the measured concentration to the true value. Assessed using Quality Control (QC) samples.[8][15]Mean concentration should be within ±15% of the nominal value for QC samples (±20% at the LLOQ).[11]
Precision To measure the degree of scatter between a series of measurements of the same sample. Includes repeatability (intra-run) and intermediate precision (inter-run).[15]The coefficient of variation (%CV) should not exceed 15% for QC samples (20% at the LLOQ).[4]
Calibration Curve & Range To demonstrate the relationship between instrument response and analyte concentration over a defined range.[16]A minimum of 6 non-zero standards. The simplest regression model should be used. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be reliably and accurately quantified with acceptable precision.[15]Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet acceptance criteria (±20%).[14]
Matrix Effect To assess the impact of co-eluting, undetected matrix components on the ionization of the analyte, which can cause suppression or enhancement.[11]The %CV of the IS-normalized matrix factor across at least 6 lots of matrix should be ≤15%.[9]
Recovery To evaluate the efficiency of the extraction procedure across the concentration range.[15]Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.
Stability To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).[4][17]Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples.

Comparative Analysis: Methodological Approaches

For a compound like 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone, several LC-MS approaches could be employed. The choice depends on the specific requirements of the analysis, such as required sensitivity, sample complexity, and whether the assay is for discovery-phase or regulated bioanalysis. Below is a comparison of two common approaches: a highly sensitive Triple Quadrupole (QqQ) method and a highly selective High-Resolution Mass Spectrometry (HRMS) method.

Method_Selection_Logic Start Define Assay Goal Goal_Check Primary Goal: Regulated Quantitative Bioanalysis? Start->Goal_Check QqQ_Path Triple Quadrupole (QqQ) MS (MRM Mode) Goal_Check->QqQ_Path Yes HRMS_Path High-Resolution MS (HRMS) (Full Scan or SIM) Goal_Check->HRMS_Path No (e.g., Discovery, Met-ID) Rationale_QqQ Rationale: Highest sensitivity, robustness, well-established for quantitation. QqQ_Path->Rationale_QqQ Rationale_HRMS Rationale: Higher selectivity, useful for metabolite ID, less method development. HRMS_Path->Rationale_HRMS

Caption: Decision logic for selecting an MS-based quantitative method.

Hypothetical Performance Comparison

The table below presents illustrative data comparing the two methods for the analysis of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone in human plasma.

Parameter Method A: Triple Quadrupole (QqQ) with MRM Method B: High-Resolution MS (HRMS) with Full Scan Commentary
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL0.5 ng/mLThe QqQ in Multiple Reaction Monitoring (MRM) mode is typically more sensitive, making it the gold standard for trace-level quantification.[18][19]
Linear Dynamic Range 0.1 - 200 ng/mL0.5 - 1000 ng/mLHRMS instruments often exhibit a wider linear dynamic range, which can be advantageous if concentrations are expected to vary widely.
Selectivity High (based on precursor/product ion transition)Very High (based on accurate mass)HRMS offers superior selectivity by differentiating the analyte from interferences based on very small mass differences, reducing the risk of unforeseen interferences.
Accuracy (% Bias at Mid QC) -2.5%-3.1%Both methods can readily achieve the required accuracy of within ±15%.
Precision (%CV at Mid QC) 4.1%5.5%Both methods demonstrate excellent precision, well within the ≤15% requirement.
Matrix Effect (%CV) 8.9%6.2%While both are acceptable, the higher selectivity of HRMS can sometimes lead to slightly lower and more consistent matrix effects.
Throughput High (Fast polarity switching and scan speeds)Moderate to High (Slower scan speeds for high resolution)QqQ systems are generally optimized for high-throughput quantitative workflows.

Experimental Protocol: Accuracy and Precision Assessment

This section provides a detailed protocol for performing an accuracy and precision validation run, a core component of any bioanalytical method validation.[3] This protocol assumes the use of Method A (QqQ).

Objective: To determine the intra-run and inter-run accuracy and precision of the LC-MS method for 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone in plasma.

Materials:

  • Blank human plasma (at least 6 different lots)

  • Reference standard of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

  • Internal Standard (IS) - ideally a stable isotope-labeled version of the analyte

  • Calibrators (CS) and Quality Control (QC) samples prepared in plasma

  • All necessary solvents and reagents for the extraction procedure (e.g., protein precipitation with acetonitrile)

Procedure:

  • Preparation of Samples:

    • Prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and at least 6 non-zero concentration standards (CS 1-6).

    • Prepare QC samples in bulk at four concentration levels:

      • LLOQ QC: At the Lower Limit of Quantitation.

      • Low QC: ~3x LLOQ.

      • Mid QC: In the middle of the calibration range.

      • High QC: At ~80% of the Upper Limit of Quantitation (ULOQ).

  • Analytical Run Execution (Run 1):

    • Thaw all samples to room temperature.

    • Arrange the samples for extraction in the following sequence: Blank, Zero, CS 1-6, Blank, LLOQ QC (n=6), Low QC (n=6), Mid QC (n=6), High QC (n=6).

    • Perform the validated sample extraction procedure (e.g., protein precipitation).

    • Transfer the final extracts to an autosampler plate/vials.

    • Inject the samples onto the LC-MS/MS system and acquire the data according to the established method parameters.

  • Data Processing:

    • Integrate the chromatographic peaks for the analyte and the IS.

    • Generate a calibration curve by performing a weighted (e.g., 1/x²) linear regression of the analyte/IS peak area ratio against the nominal concentration of the calibrators.

    • Use the regression equation to back-calculate the concentrations of the calibrators and determine the concentrations of the QC samples.

  • Intra-Run (Within-Run) Analysis:

    • For each QC level (n=6), calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV).

    • Calculate the accuracy (%Bias) for each QC level using the formula: ((Mean Calculated Conc. - Nominal Conc.) / Nominal Conc.) * 100.

    • Acceptance Criteria: The mean concentration for each QC level must be within ±15% of the nominal value (±20% for LLOQ QC). The %CV for each QC level must be ≤15% (≤20% for LLOQ QC).

  • Inter-Run (Between-Run) Analysis:

    • Repeat steps 2-4 on at least two separate days with freshly prepared calibrators and a new set of QCs.

    • After completing at least three successful runs, combine the data for each QC level from all runs.

    • Calculate the overall mean concentration, SD, %CV, and %Bias for each QC level across all runs.

    • Acceptance Criteria: The overall mean concentration for each QC level must be within ±15% of the nominal value (±20% for LLOQ QC). The overall %CV for each QC level must be ≤15% (≤20% for LLOQ QC).

Conclusion

Validating an LC-MS method for a novel compound like 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone is a rigorous, multi-faceted process that underpins the integrity of data in drug development. This guide has demonstrated that validation extends beyond mere protocol execution; it requires a deep understanding of the scientific principles behind each parameter and a strategic approach to methodology selection.

By adhering to the principles outlined in ICH, FDA, and EMA guidelines, scientists can demonstrate that an analytical procedure is unequivocally fit for its intended purpose.[6][9][11] Whether employing a high-sensitivity QqQ method for regulated bioanalysis or a high-selectivity HRMS approach for complex discovery work, the core tenets of accuracy, precision, selectivity, and stability remain paramount. A thoroughly validated method ensures that the data generated is not only compliant with regulatory expectations but is also scientifically sound, providing a reliable foundation for critical decision-making throughout the pharmaceutical development lifecycle.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]

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  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

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  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]

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  • Bioanalytical method validation emea. Slideshare. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis Zone. [Link]

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  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

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  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. NIH. [Link]

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Comparative

A Spectroscopic Deep Dive: Unraveling the Electronic and Steric Effects of Halogenation and Alkylation on a Pyrazole Scaffold

A Comparative Guide to the Spectroscopic Signatures of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone and Its Non-halogenated Analogs In the landscape of pharmaceutical and materials science, the pyrazole nucleus stands as a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Spectroscopic Signatures of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone and Its Non-halogenated Analogs

In the landscape of pharmaceutical and materials science, the pyrazole nucleus stands as a cornerstone scaffold, renowned for its diverse biological activities and versatile chemical properties. The functionalization of this privileged heterocycle offers a powerful strategy to modulate its physicochemical characteristics and biological targets. This guide provides an in-depth spectroscopic comparison of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone with its non-halogenated counterparts, 1-(1-Ethyl-1H-pyrazol-5-yl)ethanone and 1-(1H-pyrazol-5-yl)ethanone. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the distinct electronic and steric influences of the iodo and ethyl substituents on the pyrazole ring. This objective, data-driven comparison is intended for researchers, scientists, and drug development professionals engaged in the design and characterization of novel heterocyclic compounds.

The Chemical Landscape: Structures Under Investigation

Our comparative analysis focuses on three structurally related acetylpyrazole derivatives. The introduction of an ethyl group at the N1 position and an iodine atom at the C4 position provides a systematic variation to probe their spectroscopic consequences.

Figure 1. Molecular structures of the pyrazole derivatives under comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to the electronic distribution, which is significantly perturbed by the introduction of substituents.

¹H NMR Spectral Analysis: The Influence of Electronegativity and Anisotropy

The ¹H NMR spectra of pyrazoles are characterized by distinct signals for the ring protons and the substituents. The introduction of an ethyl group at N1 and an iodine atom at C4 induces predictable yet informative shifts in the proton resonances.

Key Observations and Interpretation:

  • N-H vs. N-Ethyl Protons: In 1-(1H-pyrazol-5-yl)ethanone, the N-H proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), the position of which is highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange. Upon N-ethylation to form 1-(1-Ethyl-1H-pyrazol-5-yl)ethanone, this broad singlet is replaced by a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl group, typically observed in the upfield region of the spectrum.

  • Effect of Iodine on Ring Protons: The introduction of the bulky and electronegative iodine atom at the C4 position in 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone has a pronounced effect on the remaining ring proton at the C3 position. A significant downfield shift of the H3 proton is anticipated due to the combination of the inductive effect of the iodine and the "heavy atom" effect. Studies on 4-halogenated-1H-pyrazoles have shown a downfield shift of the H3/H5 protons as the halogen changes from fluorine to iodine[1].

  • Acetyl Protons: The singlet corresponding to the acetyl methyl protons (-COCH₃) is expected to show minor shifts across the three compounds, though subtle changes can occur due to alterations in the overall electronic nature of the pyrazole ring.

¹³C NMR Spectral Analysis: Probing the Carbon Framework

The ¹³C NMR spectra provide a more direct measure of the electronic environment of the carbon atoms in the pyrazole ring and its substituents.

Key Observations and Interpretation:

  • C4-Iodo Substitution: The most dramatic effect in the ¹³C NMR spectrum is the upfield shift of the C4 carbon upon iodination. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a significant shielding of the directly attached carbon nucleus.

  • Deshielding of C3 and C5: The electron-withdrawing nature of the acetyl group at C5 leads to a deshielding (downfield shift) of the C5 carbon. The introduction of the ethyl group at N1 will influence the chemical shifts of the adjacent C5 and N-N-C carbons. The iodine at C4 is expected to cause a downfield shift at the adjacent C3 and C5 positions due to its inductive effect, though this is often less pronounced than the heavy atom effect on C4 itself.

  • Ethyl and Acetyl Carbons: The signals for the ethyl and acetyl carbons will appear in their characteristic regions, with minor variations reflecting the electronic changes in the pyrazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrazole Derivatives *

Compound¹H NMR¹³C NMR
1-(1H-Pyrazol-5-yl)ethanone H3: ~7.6 ppm (d)H4: ~6.5 ppm (d)NH: >10 ppm (br s)-COCH₃: ~2.5 ppm (s)C3: ~140 ppmC4: ~112 ppmC5: ~145 ppm-COCH₃: ~190 ppm, ~26 ppm
1-(1-Ethyl-1H-pyrazol-5-yl)ethanone H3: ~7.4 ppm (d)H4: ~6.3 ppm (d)-NCH₂CH₃: ~4.2 ppm (q)-NCH₂CH₃: ~1.5 ppm (t)-COCH₃: ~2.4 ppm (s)C3: ~141 ppmC4: ~110 ppmC5: ~148 ppm-NCH₂CH₃: ~45 ppm, ~15 ppm-COCH₃: ~192 ppm, ~27 ppm
1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone H3: ~7.8 ppm (s)-NCH₂CH₃: ~4.3 ppm (q)-NCH₂CH₃: ~1.5 ppm (t)-COCH₃: ~2.6 ppm (s)C3: ~145 ppmC4: ~70 ppmC5: ~150 ppm-NCH₂CH₃: ~46 ppm, ~15 ppm-COCH₃: ~191 ppm, ~28 ppm

*Predicted values are based on typical chemical shifts for pyrazole derivatives and the known effects of substituents. Actual experimental values may vary depending on the solvent and other experimental conditions.[1][2][3]

Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups and overall structure.

Key Observations and Interpretation:

  • Carbonyl Stretch (C=O): All three compounds will exhibit a strong absorption band corresponding to the C=O stretching vibration of the acetyl group, typically in the range of 1660-1700 cm⁻¹. The electronic nature of the pyrazole ring can subtly influence the exact position of this band. The electron-withdrawing effect of the iodine atom may lead to a slight increase in the C=O stretching frequency.

  • N-H Stretch: 1-(1H-Pyrazol-5-yl)ethanone will show a broad absorption band in the region of 3100-3500 cm⁻¹, characteristic of the N-H stretching vibration, which is often broadened due to hydrogen bonding[4]. This band will be absent in the N-ethylated derivatives.

  • C-H Stretches: Aromatic C-H stretching vibrations of the pyrazole ring are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl and acetyl groups will appear below 3000 cm⁻¹.

  • C-I Stretch: The C-I stretching vibration in 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone is expected to appear in the far-infrared region, typically below 600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for the Pyrazole Derivatives *

Functional Group1-(1H-Pyrazol-5-yl)ethanone1-(1-Ethyl-1H-pyrazol-5-yl)ethanone1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone
N-H Stretch 3100-3500 (broad)AbsentAbsent
C-H Stretch (Aromatic) >3000>3000>3000
C-H Stretch (Aliphatic) <3000<3000<3000
C=O Stretch ~1670~1675~1680
C=N, C=C Stretch ~1400-1600~1400-1600~1400-1600

*Predicted values based on typical functional group frequencies.[4][5]

Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.

Key Observations and Interpretation:

  • Molecular Ion Peak (M⁺): The mass spectrum of each compound will show a molecular ion peak corresponding to its molecular weight. For the iodinated compound, the isotopic pattern of iodine (¹²⁷I is the only stable isotope) will not result in a characteristic isotopic cluster like that seen with chlorine or bromine.

  • Fragmentation of the Pyrazole Ring: A common fragmentation pathway for pyrazoles involves the loss of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN)[6][7][8].

  • Fragmentation of Substituents: The acetyl group can be lost as a ketene radical (CH₂=C=O) or an acetyl cation (CH₃CO⁺), leading to prominent peaks at m/z 43. The ethyl group can be lost as an ethene molecule (C₂H₄) or an ethyl radical (C₂H₅•).

  • Fragmentation of the Iodinated Compound: The C-I bond is relatively weak and can readily cleave, leading to the loss of an iodine radical (I•) or an iodine cation (I⁺). This would result in a significant fragment ion at [M-127]⁺.

Table 3: Predicted Key Mass Spectral Fragments (m/z)

CompoundMolecular WeightKey Fragments
1-(1H-Pyrazol-5-yl)ethanone 110.11[M]⁺•, [M-28]⁺• (loss of N₂), [M-27]⁺• (loss of HCN), [M-42]⁺• (loss of ketene), 43 (CH₃CO⁺)
1-(1-Ethyl-1H-pyrazol-5-yl)ethanone 138.17[M]⁺•, [M-28]⁺• (loss of C₂H₄), [M-29]⁺ (loss of C₂H₅•), [M-42]⁺• (loss of ketene), 43 (CH₃CO⁺)
1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone 264.06[M]⁺•, [M-127]⁺ (loss of I•), [M-28]⁺• (loss of C₂H₄), 43 (CH₃CO⁺)

*Predicted fragmentation patterns based on known fragmentation of pyrazoles and substituted aromatic compounds.[6][7]

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy

Figure 2. General workflow for NMR spectroscopic analysis.[9][10][11]

FT-IR Spectroscopy

Figure 3. General workflow for FT-IR spectroscopic analysis.[12][13]

Mass Spectrometry

Figure 4. General workflow for Mass Spectrometric analysis.[14][15][16]

Conclusion

The spectroscopic comparison of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone with its non-halogenated analogs provides a clear illustration of the powerful influence of substituents on the electronic and structural properties of the pyrazole ring. The introduction of the N-ethyl group is readily identified by the appearance of its characteristic signals in the ¹H and ¹³C NMR spectra and the disappearance of the N-H proton and its corresponding IR absorption. The C4-iodo substituent imparts the most significant spectroscopic changes, including a pronounced upfield shift of the C4 carbon in the ¹³C NMR due to the heavy atom effect, a downfield shift of the adjacent H3 proton in the ¹H NMR, and the potential for facile C-I bond cleavage in the mass spectrometer.

This guide underscores the importance of a multi-technique spectroscopic approach for the unambiguous characterization of novel heterocyclic compounds. By understanding the predictable effects of common substituents, researchers can more efficiently and accurately elucidate the structures of their synthetic targets, a critical step in the journey of drug discovery and materials development.

References

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

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  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. (2018, December 3). [Link]

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  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. (2023, July 10). [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry. (2006). [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. (n.d.). [Link]

  • Synthesis of Some New 1 5 1H Pyrazol 1 y. Scribd. (n.d.). [Link]

  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. ACS Publications. (2023, January 10). [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. International Journal of Pharmaceutical Sciences and Research. (2019, April 10). [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. (n.d.). [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. (n.d.). [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. UPI. (2019, April 1). [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. (2026, March 21). [Link]

  • Introduction to Mass Spectrometry. Agilent. (2012, October 16). [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. (2024, November 22). [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. (n.d.). [Link]

  • Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. (n.d.). [Link]

  • 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. (2025, January 7). [Link]

  • mass spectra - fragmentation patterns. Chemguide. (n.d.). [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. (2026, January 27). [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. (2026, February 9). [Link]

  • Guide to FT-IR Spectroscopy. Bruker. (n.d.). [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). [Link]

  • Synthesis and characterization of novel pyrazolone derivatives. Journal of Chemical and Pharmaceutical Research. (2014, March 15). [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. (2018, March 26). [Link]

  • The Basics of FTIR Spectroscopy: An Industry Guide. Innovatech Labs. (2023, August 17). [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. KNUST. (n.d.). [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. (n.d.). [Link]

  • 1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-ETHANONE. NextSDS. (n.d.). [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. (2017, December 6). [Link]

  • Protocols. University of Wisconsin-Madison Chemistry. (n.d.). [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. (2022, July 15). [Link]

  • 4.7: NMR Spectroscopy. Chemistry LibreTexts. (2022, August 28). [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. (n.d.). [Link]

  • 1H and 13C-NMR. Scientific Research Publishing. (n.d.). [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (n.d.). [Link]

  • 1-(1-ethyl-1H-pyrazol-4-yl)ethanone. PubChem. (n.d.). [Link]

  • Synthesis and absorption properties of five new heterocyclic disazo dyes containing pyrazole and pyrazolone and their acute toxicities on the freshwater amphipod Gammarus roeseli. ResearchGate. (2021, January 14). [Link]

  • Spectroscopic, structural and antibacterial properties of copper(II) complexes with bio-relevant 5-methyl-3-formylpyrazole N(4)-benzyl-N(4)-methylthiosemicarbazone. ResearchGate. (2025, August 7). [Link]

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Validation

Comparative Stability and Structural Validation of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone Post-Storage

Executive Overview 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone is a highly functionalized heterocyclic building block. The C4-iodo group serves as an exceptional electrophilic handle for transition-metal-catalyzed cross-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone is a highly functionalized heterocyclic building block. The C4-iodo group serves as an exceptional electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the C5-ethanone provides a vector for condensation reactions. However, the exact chemical features that make this compound synthetically valuable also render it highly susceptible to degradation during prolonged storage.

This guide provides an objective comparison of the storage stability of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone against its halogenated alternatives, detailing the mechanistic causality of its degradation and establishing a self-validating analytical workflow to confirm structural integrity post-storage.

Mechanistic Causality of Degradation

Understanding why a compound degrades is the first step in preventing it. The structural vulnerabilities of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone are twofold:

  • Photolytic Deiodination: The of a heteroaromatic C-I bond is exceptionally low (~238 kJ/mol) compared to its C-Br (~335 kJ/mol) or C-Cl (~397 kJ/mol) counterparts. Upon exposure to ambient ultraviolet (UV) light, the molecule undergoes homolytic cleavage, generating a highly reactive pyrazolyl radical. This radical rapidly abstracts a hydrogen atom from ambient moisture or trace solvent residues, yielding the primary des-iodo degradant: 1-(1-Ethyl-1H-pyrazol-5-yl)ethanone.

  • Thermal Oxidation: Under elevated temperature and humidity, the C5-ethanone moiety is vulnerable to auto-oxidation and aldol-type condensation, forming complex polymeric adducts.

G Compound 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone (Target Intermediate) Deg1 Photolytic Deiodination (C-I Bond Cleavage) Compound->Deg1 UV Exposure Deg2 Thermal Degradation (Ketone Oxidation) Compound->Deg2 Heat/Moisture Val2 1H & 13C NMR Structural Integrity Compound->Val2 confirmed by Stressors Storage Stressors (ICH Q1A(R2): 40°C / 75% RH / UV) Stressors->Compound induces Prod1 Des-iodo Impurity (1-(1-Ethyl-1H-pyrazol-5-yl)ethanone) Deg1->Prod1 Prod2 Oxidative Adducts Deg2->Prod2 Val1 LC-MS (ESI+) Mass Shift & Purity Prod1->Val1 detected by Prod1->Val2 Prod2->Val1

Workflow of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone degradation and validation.

Comparative Stability Profiling

To objectively evaluate the storage viability of the iodo-pyrazole, we compared it against its bromo- and chloro-alternatives. The data below reflects a 6-month accelerated stability study conducted strictly in accordance with (40°C ± 2°C / 75% RH ± 5% RH).

Table 1. 6-Month Accelerated Stability Profiling (40°C / 75% RH)

CompoundStorage ConditionInitial Purity (%)3-Month Purity (%)6-Month Purity (%)Primary Degradant Detected
1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone Amber Glass (Light Protected)99.898.597.1Des-iodo impurity
1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone Clear Glass (UV Exposed)99.888.476.2Des-iodo impurity
1-(1-Ethyl-4-bromo-1H-pyrazol-5-yl)ethanone Clear Glass (UV Exposed)99.999.598.9None significant
1-(1-Ethyl-4-chloro-1H-pyrazol-5-yl)ethanone Clear Glass (UV Exposed)99.999.899.7None significant

Field-Proven Insight: The data clearly demonstrates that while the iodo-variant is highly reactive for downstream , it is acutely photosensitive. If light-proof, temperature-controlled storage (2-8°C) cannot be guaranteed, transitioning to the bromo-analog is a scientifically sound alternative that preserves synthetic utility while drastically improving shelf-life.

Self-Validating Experimental Protocols

A self-validating analytical system ensures that false positives or negatives are mathematically or physically impossible without triggering an anomaly. By coupling orthogonal LC-MS (which separates and identifies ionizable species) with qNMR (which provides a universal, mass-balance response regardless of ionization efficiency), the workflow inherently cross-checks itself. If the LC-MS purity is 99% but the qNMR absolute purity is 85%, the system immediately flags the presence of UV-transparent or non-ionizable polymeric degradants that a single-method approach would miss.

Protocol 1: Orthogonal LC-MS/UV Analysis
  • Sample Preparation: Accurately weigh 10.0 mg of the post-storage API. Dissolve in 10.0 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock.

  • Internal Standard Addition: Spike the sample with 10 µL of a 1.0 mg/mL solution of 4-fluoroacetophenone.

    • Causality: The internal standard corrects for injection volume variances and ionization suppression in the MS source, ensuring quantitative reliability across multiple storage time points.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm. Concurrently, scan via ESI+ MS (m/z 100-500).

  • Data Interpretation: The intact iodo-compound will show an [M+H]+ peak at m/z 265.0. The primary photolytic degradant (des-iodo) will appear at m/z 139.1.

Protocol 2: Absolute Purity via Quantitative 1H-NMR (qNMR)
  • Reference Standard Selection: Select 1,3,5-Trimethoxybenzene (TMB) as the internal calibrant.

    • Causality: TMB has a highly stable, distinct singlet at ~6.0 ppm, which does not overlap with the ethyl (1.4 ppm, 4.1 ppm), acetyl (2.4 ppm), or pyrazole C3-H (7.5 ppm) signals of the target compound.

  • Sample Preparation: Co-weigh exactly 15.0 mg of the pyrazole sample and 5.0 mg of certified TMB into a vial. Dissolve in 0.6 mL of CDCl3.

  • Acquisition: Acquire 1H-NMR spectra with a relaxation delay (D1) of at least 30 seconds.

    • Causality: A long D1 ensures complete relaxation of all protons, preventing the under-integration of the slower-relaxing pyrazole protons, which would artificially skew the purity calculation.

  • Calculation: Calculate absolute purity using the integration ratio of the pyrazole C3-H singlet against the TMB aromatic singlet, factoring in their respective molecular weights and sample masses.

Conclusion

1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone is an indispensable intermediate for advanced drug development, but its structural integrity is entirely dependent on rigorous storage conditions. For long-term preservation, it must be kept under an inert atmosphere (Argon) in amber glass at 2-8°C. Validation of its integrity prior to use must rely on a self-validating matrix of LC-MS and qNMR to ensure that photolytic deiodination has not compromised the batch.

References

  • Title: ICH Q1A(R2) Stability testing of new drug substances and products - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]

  • Title: Bond Dissociation Energies of Organic Molecules Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone: A Comprehensive Guide

This guide provides detailed procedures for the safe and compliant disposal of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone. As professionals in research and drug development, our commitment to safety extends beyond the be...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides detailed procedures for the safe and compliant disposal of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone. As professionals in research and drug development, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle, including their final disposal. This document synthesizes regulatory standards with practical laboratory applications to ensure the protection of personnel and the environment.

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone was not publicly available. The hazard assessment and subsequent safety recommendations provided herein are based on an expert evaluation of structurally analogous compounds, specifically other substituted iodo-pyrazoles.[1][2][3] It is imperative to consult your institution's Environmental Health & Safety (EHS) department for site-specific protocols and to handle this compound with caution, assuming it possesses the hazards identified in similar chemical structures.

Hazard Assessment and Chemical Profile

1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone belongs to the class of halogenated organic compounds.[4][5] The presence of an iodinated pyrazole ring suggests specific potential hazards. Analysis of related pyrazole derivatives indicates that this compound should be handled as, at minimum, an irritant and a substance with potential oral toxicity.[1][3]

Table 1: Inferred Hazard Profile

Hazard Class GHS Pictogram Signal Word Hazard Statements
Acute Toxicity, Oral Exclamation Mark Warning H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Exclamation Mark Warning H315: Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Exclamation Mark Warning H319: Causes serious eye irritation.[3]

| Specific Target Organ Toxicity (Single Exposure) | Exclamation Mark | Warning | H335: May cause respiratory irritation.[3] |

Due to its classification as an organoiodine compound, it falls under regulations for halogenated organic compounds and must be disposed of as hazardous waste.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Regulatory Framework: The Basis for Disposal Protocols

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates the proper management of hazardous waste from its point of generation to its final disposal.[7] As a halogenated organic compound, 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone must be segregated into a specific waste stream for halogenated solvents and chemicals, destined for high-temperature incineration at a licensed facility.[5][8]

Core Disposal and Decontamination Workflow

The following diagram outlines the essential decision-making and operational steps for the proper disposal of waste generated from the use of 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone.

G cluster_prep Preparation Phase cluster_disposal Waste Transfer cluster_storage Storage & Pickup start Waste Generation Point (Fume Hood) ppe Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe container_prep Select Designated HALOGENATED ORGANIC Waste Container ppe->container_prep transfer Carefully Transfer Waste (Solid or in Solution) into Container container_prep->transfer close_container Securely Close Container Lid IMMEDIATELY After Use transfer->close_container update_log Update Waste Log on Container (Chemical Name, Quantity, Date) close_container->update_log check_full Container >90% Full? update_log->check_full store Store in Satellite Accumulation Area (SAA) check_full->store No request_pickup Request Pickup by EHS or Licensed Waste Contractor check_full->request_pickup Yes store->request_pickup Periodically or When Full end Disposal Complete request_pickup->end

Sources

Handling

Personal protective equipment for handling 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone

As a Senior Application Scientist, I understand that handling halogenated nitrogen heterocycles—specifically iodinated pyrazole derivatives like 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone —requires moving beyond basic Sa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling halogenated nitrogen heterocycles—specifically iodinated pyrazole derivatives like 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone —requires moving beyond basic Safety Data Sheets (SDS). To ensure absolute safety and experimental integrity, laboratory personnel must understand the mechanistic causality behind every protocol.

The carbon-iodine (C-I) bond in this compound is highly polarizable and susceptible to photolytic or thermal cleavage, which can generate reactive iodine radicals or hydrogen iodide (HI) over time. Furthermore, the pyrazole core acts as a known irritant to the skin, eyes, and respiratory mucosa.

Below is the advanced operational and safety guide designed to establish a self-validating system for handling this compound, ensuring both personnel safety and logistical efficiency.

Chemical Profile & Mechanistic Risk Assessment

Before donning Personal Protective Equipment (PPE), we must define the exact physicochemical threats posed by the molecule. Based on structural analogs in the [1], we can accurately map the hazard profile.

Property / HazardSpecificationMechanistic Implication & Causality
Chemical Core Iodinated Pyrazole DerivativeThe C-I bond is susceptible to homolytic cleavage under UV/visible light. This requires handling in amber glassware to prevent the generation of reactive iodine species.
GHS Hazard Codes H315, H319, H335Acts as a localized irritant. Aerosolized dust or dissolved solutions will aggressively irritate the ocular mucosa and upper respiratory tract[1].
Electrostatics High Static Affinity (Solid)Fine powders of organic heterocycles can scatter due to static charge, increasing inhalation risk and contamination spread.
Waste Category Halogenated OrganicMust be strictly segregated. Mixing with non-halogenated waste can lead to exothermic reactions or regulatory compliance failures[2].

Personal Protective Equipment (PPE) Matrix

We do not just wear PPE; we engineer a barrier system. According to the[3], PPE must be selected based on a rigorous hazard assessment.

Equipment CategorySpecificationOperational Rationale
Hand Protection Double Nitrile Gloves(Outer: 8 mil, Inner: 4 mil)Iodine compounds and the organic solvents used to dissolve them (e.g., DMF, DMSO) can permeate thin latex or standard nitrile over time. The outer glove absorbs mechanical wear and initial chemical contact; the inner glove remains a pristine barrier.
Eye Protection ANSI Z87.1 Splash GogglesSafety glasses are insufficient. Unvented or indirectly vented goggles prevent aerosolized powder or solvent splashes from reaching the eyes.
Body Protection Flame-Resistant (FR) Lab CoatMitigates risk if the compound is handled alongside highly flammable solvents during synthesis or purification.
Respiratory Chemical Fume Hood(Face velocity >100 fpm)Serves as the primary engineering control, eliminating the need for personal respirators (N95/P100) during routine benchtop handling[3].

Operational Workflow & Handling Protocol

To maintain scientific integrity, every interaction with 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone must follow a standardized, step-by-step methodology.

Methodology: Preparation of a Stock Solution
  • Environmental Control Verification: Ensure the fume hood sash is positioned at the correct operational height and verify a face velocity of at least 100 feet per minute (fpm). Do not proceed if the airflow alarm is triggered.

  • Static Discharge Mitigation: Wipe down the analytical balance and spatulas with an anti-static zero-charge mat or use a static eliminator gun. This prevents the pyrazole powder from aerosolizing or clinging to the weighing paper.

  • Weighing and Transfer: Using double nitrile gloves, carefully transfer the required mass of the compound into a pre-tared amber glass vial . The amber glass is critical to prevent photolytic degradation of the C-I bond during storage.

  • Dissolution: Add the appropriate anhydrous solvent (e.g., DMSO or Dichloromethane). Cap the vial immediately with a PTFE-lined septum cap to prevent solvent evaporation and atmospheric moisture ingress.

  • Inert Storage: Purge the headspace of the vial with dry Nitrogen ( N2​ ) or Argon ( Ar ) gas, seal tightly, and store at 4°C.

Workflow Start Pre-Operation Setup (Fume Hood >100 fpm) PPE Don PPE Matrix (Double Nitrile, Goggles) Start->PPE Weighing Weighing & Transfer (Anti-static, Amber Vials) PPE->Weighing Reaction Reaction Assembly (Inert Atmosphere) Weighing->Reaction Cleanup Decontamination (10% Na2S2O3 Wash) Reaction->Cleanup

Fig 1. Chemical handling and exposure mitigation workflow for iodinated pyrazoles.

Spill Management & Decontamination

In the event of a spill, standard soap and water are insufficient. We must chemically neutralize the threat. As outlined in the National Research Council's guidelines for chemical management ()[2], reactive halogens require specific quenching protocols.

Methodology: Benchtop Decontamination of Iodinated Compounds
  • Isolation: Immediately halt work. If the spill is a dry powder, turn off any localized fans to prevent aerosolization. If it is a solution, surround the spill with an inert absorbent barrier (e.g., sand or vermiculite).

  • Chemical Quenching: Apply a 10% Sodium Thiosulfate ( Na2​S2​O3​ ) solution directly over the spill area. Causality: Sodium thiosulfate acts as a reducing agent. It rapidly reduces any free molecular iodine ( I2​ ) or reactive iodinated intermediates generated by the spill into highly stable, water-soluble iodide anions ( I− ), neutralizing the oxidative hazard.

  • Mechanical Removal: Allow the quenching solution to sit for 5 minutes. Use disposable absorbent pads to wipe up the neutralized mixture.

  • Secondary Wash: Wash the surface with a standard detergent, followed by a final wipe with 70% Isopropanol or Ethanol to remove any residual organic traces.

Spill Spill Spill Detected Assess Assess Volume & State Spill->Assess Evac Evacuate & Ventilate Assess->Evac Large Spill Absorb Apply Inert Absorbent Assess->Absorb Small Spill Evac->Absorb Quench Quench Halogens (10% Na2S2O3) Absorb->Quench Waste Halogenated Waste Bin Quench->Waste

Fig 2. Emergency spill response and halogenated waste quenching protocol.

Waste Disposal & Environmental Logistics

Improper disposal of iodinated compounds can lead to severe environmental toxicity and regulatory fines.

  • Solid Waste: All contaminated gloves, weigh boats, and absorbent pads must be placed in a designated, heavy-duty biohazard/chemical waste bag labeled specifically for "Halogenated Solid Waste."

  • Liquid Waste: Any solvent containing 1-(1-Ethyl-4-iodo-1H-pyrazol-5-yl)ethanone must be deposited strictly into a Halogenated Organic Waste carboy. Never mix this with aqueous or non-halogenated organic waste streams, as the iodine can react with other organics (like acetone) under basic conditions to form volatile, highly toxic iodoform ( CHI3​ )[2].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4912928, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone. Available at:[Link]

Sources

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